N-Formyl palbociclib-d8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H29N7O3 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbaldehyde |
InChI |
InChI=1S/C25H29N7O3/c1-16-20-14-27-25(28-21-8-7-19(13-26-21)31-11-9-30(15-33)10-12-31)29-23(20)32(18-5-3-4-6-18)24(35)22(16)17(2)34/h7-8,13-15,18H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2 |
InChIキー |
KVICSWHDXLNVAO-PMCMNDOISA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1C=O)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)([2H])[2H])[2H] |
正規SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C=O)C5CCCC5)C(=O)C |
製品の起源 |
United States |
Foundational & Exploratory
what is the molecular weight of N-Formyl palbociclib-d8
For research and drug development professionals, understanding the precise molecular characteristics of compounds and their deuterated analogues is critical. This document provides a concise technical summary of N-Formyl palbociclib-d8 (B590852), focusing on its molecular weight.
N-Formyl palbociclib-d8 is the deuterated form of N-Formyl palbociclib. The "-d8" designation indicates that eight hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This isotopic labeling is a common practice in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, as it can alter the metabolic profile of a drug.
Molecular Properties
The key quantitative data for this compound are summarized in the table below. This information is crucial for a variety of experimental and analytical procedures.
| Property | Value |
| Molecular Formula | C25H21D8N7O3[1][2][3][4][5] |
| Molecular Weight | 483.6 g/mol [2][3][4][6] |
| IUPAC Name | 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-D8-1-carbaldehyde[3] |
A note on the requested format: The query for a molecular weight does not lend itself to the creation of an in-depth whitepaper with experimental protocols or signaling pathway diagrams. Such formats are typically suited for complex biological or chemical processes. The information above directly addresses the core technical question.
References
Synthesis and Characterization of N-Formyl Palbociclib-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Formyl palbociclib-d8 (B590852), an important isotopically labeled metabolite of Palbociclib (B1678290). Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. The deuterated analog serves as a crucial internal standard for pharmacokinetic and metabolic studies. This document outlines a proposed synthetic route and detailed analytical methodologies for the characterization of this compound.
Introduction to Palbociclib and its Metabolism
Palbociclib is a key therapeutic agent that functions by inhibiting CDK4/6, which are critical for the cell cycle progression from G1 to S phase. Its mechanism of action involves the dephosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest and a reduction in tumor cell proliferation. The metabolism of palbociclib is primarily hepatic, involving cytochrome P450 3A4 (CYP3A4) and sulfotransferase 2A1 (SULT2A1). Metabolic pathways include oxidation, sulfonation, and to a lesser extent, acylation and glucuronidation. N-formylation represents a potential metabolic or degradative pathway, and the study of its deuterated form is essential for sensitive and accurate quantification in biological matrices.
Synthesis of N-Formyl Palbociclib-d8
The synthesis of this compound is proposed to be a two-step process, starting from commercially available Palbociclib-d8. The key transformation is the formylation of the secondary amine on the piperazine (B1678402) ring.
Proposed Synthetic Pathway
The synthesis involves the direct formylation of Palbociclib-d8. The piperazine moiety of Palbociclib-d8 contains a secondary amine that can be readily formylated using a suitable formylating agent.
Reaction Scheme:
Palbociclib-d8 + Formylating Agent → this compound
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on general formylation procedures for secondary amines.
Materials:
-
Palbociclib-d8 (starting material)
-
Ethyl formate (B1220265) (formylating agent)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
Procedure:
-
To a solution of Palbociclib-d8 (1.0 eq) in toluene, add an excess of ethyl formate (5.0 eq).
-
Set up the reaction mixture with a Dean-Stark apparatus to remove the ethanol (B145695) byproduct.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound as a solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and to monitor the reaction progress.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Table 1: Predicted HPLC Data
| Compound | Retention Time (min) | Purity (%) |
| Palbociclib-d8 | 8.5 | >99 |
| This compound | 9.2 | >98 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the target compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Determine the exact mass of the protonated molecular ion [M+H]+.
Table 2: Predicted Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Exact Mass [M+H]+ | Observed Exact Mass [M+H]+ |
| This compound | C25H21D8N7O3 | 484.2958 | 484.2955 (Predicted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of this compound. The presence of a formyl proton signal and the disappearance of the N-H proton of the piperazine ring are key diagnostic features.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | Formyl proton (-CHO) |
| ~7.0-8.0 | m | 4H | Aromatic protons |
| ~4.0 | m | 1H | Cyclopentyl CH |
| ~3.8 | m | 4H | Piperazine protons adjacent to formyl group |
| ~3.4 | m | 4H | Other piperazine protons |
| ~2.6 | s | 3H | Acetyl protons (-COCH₃) |
| ~2.4 | s | 3H | Methyl protons on pyridopyrimidine ring |
| ~1.5-2.2 | m | 8H | Cyclopentyl protons |
Note: The signals for the deuterated positions on the piperazine ring will be absent in the ¹H NMR spectrum.
Visualizations
Signaling Pathway of Palbociclib
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
Synthesis Workflow for this compound
Caption: Proposed workflow for the synthesis and purification of this compound.
Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
N-Formyl Palbociclib-d8: A Technical Guide to a Key Palbociclib Degradation Product for Researchers and Drug Development Professionals
Introduction
Palbociclib (B1678290), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The chemical stability and impurity profile of such a critical therapeutic agent are of utmost importance for ensuring its safety and efficacy. One such notable impurity is N-Formyl palbociclib, a degradation product that can arise during the formulation of the final drug product. This technical guide provides an in-depth overview of N-Formyl palbociclib, with a particular focus on its deuterated analogue, N-Formyl palbociclib-d8 (B590852), and its crucial role in the analytical monitoring of palbociclib. While palbociclib undergoes extensive metabolism in vivo, N-Formyl palbociclib is primarily recognized as a product of chemical degradation rather than a biological metabolite.
The Genesis of N-Formyl Palbociclib: A Degradation Pathway
N-Formyl palbociclib has been identified as a principal degradation impurity in solid dosage forms of palbociclib. Its formation is often attributed to the interaction between the active pharmaceutical ingredient (API) and certain excipients, particularly reducing sugars, through a process known as the Maillard reaction. This chemical transformation underscores the importance of formulation studies and stringent quality control during drug manufacturing. The presence of such impurities needs to be carefully monitored to ensure the stability and safety of the final pharmaceutical product.
The Role of N-Formyl Palbociclib-d8 in Bioanalysis
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. This compound, a deuterated version of the N-Formyl impurity, serves as an invaluable tool for researchers and analytical scientists. Its utility is multifaceted:
-
Internal Standard: In liquid chromatography-mass spectrometry (LC-MS/MS) methods, this compound is the ideal internal standard for the accurate quantification of the N-Formyl palbociclib impurity in drug products. Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for any variability in the analytical process.
-
Reference Standard: High-purity N-Formyl palbociclib and its deuterated analogue are essential as reference standards for the identification and quantification of this impurity during quality control testing of palbociclib formulations.
Palbociclib's Metabolic Fate: A Contrast to Degradation
To provide a comprehensive understanding, it is crucial to differentiate the chemical degradation pathway leading to N-Formyl palbociclib from the metabolic pathways of palbociclib in the human body. Palbociclib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A and the sulfotransferase SULT2A1. The main metabolic pathways include oxidation and sulfonation, with minor contributions from acylation and glucuronidation. A study investigating the in vitro and in vivo metabolism of palbociclib identified 14 metabolites, formed through hydroxylation, oxidation, sulphation, N-dealkylation, acetylation, and carbonylation pathways.[1] This contrasts with the formation of N-Formyl palbociclib, which is a result of chemical degradation.
Experimental Protocols
Synthesis of N-Formyl Palbociclib
A general method for the preparation of N-Formyl palbociclib involves the formylation of palbociclib. The process typically includes the following steps:
-
Reaction Setup: Palbociclib (free base or a salt) is dissolved in a suitable reaction solvent.
-
Formylating Agent: A formylating agent is added to the solution.
-
Reaction Conditions: The mixture is heated to a temperature ranging from 30 to 150°C to facilitate the reaction.
-
Purification: Upon completion of the reaction, the target product, N-Formyl palbociclib, is isolated and purified using standard techniques such as column chromatography and recrystallization to achieve high purity.
The synthesis of the deuterated analogue, this compound, would follow a similar procedure, starting with the appropriately deuterated palbociclib precursor.
Analytical Method for Quantification of Palbociclib and its Impurities
A validated stability-indicating liquid chromatography method is essential for the determination of palbociclib and its degradation products.
Table 1: Quantitative Data - Example LC-MS/MS Parameters for Palbociclib Analysis
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| MRM Transition (Palbociclib) | m/z 448.3 → 380.2 |
| MRM Transition (Internal Standard) | e.g., Palbociclib-d8: m/z 456.3 → 388.2 |
Visualizing Key Pathways and Workflows
Palbociclib's Mechanism of Action: CDK4/6 Inhibition
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
General Workflow for Impurity Identification
Caption: A typical workflow for the identification and control of drug degradation products.
Conclusion
N-Formyl palbociclib is a critical process-related impurity and degradation product of palbociclib that requires careful monitoring to ensure the quality and stability of the final drug product. The deuterated analogue, this compound, plays a pivotal role as an internal standard in the development and validation of robust analytical methods for the quantification of this impurity. Understanding the distinction between the chemical degradation pathways and the in vivo metabolic fate of palbociclib is essential for researchers, scientists, and drug development professionals involved in the lifecycle of this important anticancer agent. This technical guide provides a foundational understanding of N-Formyl palbociclib and highlights the importance of its deuterated form in maintaining the high standards of pharmaceutical quality and patient safety.
References
Physicochemical Properties of Deuterated Palbociclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbociclib (B1678290), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Deuteration of small molecule inhibitors is an emerging strategy to enhance their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of palbociclib and explores the anticipated characteristics of its deuterated analogue. While specific experimental data for deuterated palbociclib is not extensively available in public literature, this guide synthesizes known data for palbociclib and discusses the potential impact of deuterium (B1214612) substitution on its key physicochemical parameters. Detailed experimental protocols for the characterization of these properties are also provided, alongside visualizations of the CDK4/6 signaling pathway and a typical analytical workflow for deuterated compounds.
Introduction
Palbociclib is a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2] By inhibiting these kinases, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the transition from the G1 to the S phase of the cell cycle and inducing cell cycle arrest.[2][3][4] This mechanism of action has proven effective in the treatment of HR+, HER2- breast cancer.[5]
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to modulate a molecule's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by cytochrome P450 (CYP) enzymes, a phenomenon known as the kinetic isotope effect.[6][7] This can result in improved pharmacokinetic properties, such as a longer half-life and reduced formation of certain metabolites.[8][9] While the primary focus of deuteration is on pharmacokinetics, this modification can also subtly influence the physicochemical properties of a molecule.[6]
This guide summarizes the known physicochemical properties of palbociclib and provides a framework for understanding the potential properties of deuterated palbociclib.
Comparative Physicochemical Properties
The following table summarizes the available quantitative data for palbociclib. Data for deuterated palbociclib is largely unavailable in the public domain; therefore, this table highlights the known values for the parent compound and indicates the areas where changes may be anticipated upon deuteration.
| Property | Palbociclib | Deuterated Palbociclib | Potential Impact of Deuteration |
| pKa | 7.4 (secondary piperazine (B1678402) nitrogen), 3.9 (pyridine nitrogen) | Not publicly available | Minimal change expected, as pKa is primarily influenced by electronic effects which are not significantly altered by deuteration. |
| Aqueous Solubility | pH-dependent: > 0.7 mg/mL (pH 4.3) to < 0.002 mg/mL (pH 9.0) | Not publicly available | May be slightly altered. Studies on other deuterated compounds have shown both increases and decreases in solubility.[6] |
| LogP (1-octanol/water) | 0.99 (at pH 7.4) | Not publicly available | Minor changes may occur due to subtle alterations in intermolecular forces. |
| Melting Point (°C) | 263-266 | Not publicly available | May be slightly lower. Deuteration has been observed to decrease the melting point in some organic molecules.[6] |
| Crystal Structure | Crystalline solid | Not publicly available | The overall crystal packing is expected to be very similar to palbociclib. |
Signaling Pathway and Mechanism of Action
Palbociclib targets the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle. The following diagram illustrates this pathway and the mechanism of action of palbociclib.
References
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review) | Syroeshkin | Drug development & registration [pharmjournal.ru]
- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of N-Formyl Palbociclib-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Formyl palbociclib-d8 (B590852), a deuterated metabolite of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, palbociclib (B1678290). This document delves into its chemical identity, sourcing, and relevant experimental methodologies, offering a valuable resource for researchers engaged in drug metabolism studies, pharmacokinetic analyses, and the development of related therapeutic agents.
Chemical and Physical Data
N-Formyl palbociclib-d8 is the deuterated form of N-Formyl palbociclib, a known impurity and metabolite of palbociclib. While a specific CAS number for the deuterated variant is not consistently available, the non-deuterated form is identified by CAS number 2174002-16-3 .[1] Suppliers often reference the deuterated compound under the CAS number of its non-deuterated counterpart or may not assign a specific one.
A summary of the key quantitative data for both N-Formyl palbociclib and its deuterated analog is presented below for easy comparison.
| Property | N-Formyl Palbociclib | This compound |
| CAS Number | 2174002-16-3[1] | Not consistently assigned |
| Molecular Formula | C25H29N7O3 | C25H21D8N7O3 |
| Molecular Weight | 475.54 g/mol | 483.6 g/mol [2] |
Sourcing and Availability
This compound is available from a range of specialized chemical suppliers that provide stable isotope-labeled compounds for research and analytical purposes. When sourcing this compound, it is crucial to obtain a certificate of analysis to confirm its identity, purity, and isotopic enrichment.
Table of Potential Suppliers:
| Supplier | Website |
| Clearsynth | --INVALID-LINK-- |
| Simson Pharma | --INVALID-LINK-- |
| ARTIS STANDARDS | --INVALID-LINK-- |
| MedchemExpress | --INVALID-LINK-- |
| Transfochem | --INVALID-LINK-- |
Experimental Protocols
Synthesis of N-Formyl Palbociclib
A method for the preparation of N-Formyl palbociclib has been detailed in patent CN110997666A.[3] This process can be adapted for the synthesis of the deuterated analog by utilizing a deuterated formylating agent.
Materials:
-
Palbociclib free base or a salt of palbociclib
-
Reaction solvent
-
Formylating agent (e.g., formic acid)
-
Deuterated formylating agent for the d8 variant (e.g., deuterated formic acid)
Procedure:
-
Add palbociclib free base or a salt of palbociclib to a reaction solvent with the formylating agent.
-
Heat the reaction mixture to a temperature between 30-150 °C (preferably 90-120 °C) and allow the reaction to proceed.[3]
-
Upon completion of the reaction, the target product, N-Formyl palbociclib, is separated.
-
Purification can be achieved through conventional methods such as column chromatography and recrystallization to obtain a high-purity sample.[3]
For the synthesis of this compound, a similar protocol would be followed, substituting the standard formylating agent with a deuterated equivalent.
Quantification by LC-MS/MS
Deuterated internal standards like this compound are invaluable for quantitative analysis of palbociclib and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Workflow:
Key Parameters for LC-MS/MS Method (based on published methods for palbociclib):
-
Sample Preparation: Protein precipitation of plasma samples is a common and effective method.[4][5]
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation.[4]
-
Mass Spectrometry: Detection is carried out using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) operating in positive ion mode.[4]
Signaling Pathway of Palbociclib
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[6] Its primary mechanism of action involves the inhibition of the retinoblastoma (Rb) protein phosphorylation, which in turn prevents cell cycle progression from the G1 to the S phase. This ultimately leads to a decrease in tumor cell proliferation.[6][7]
This technical guide serves as a foundational resource for professionals working with this compound. The provided information on its chemical properties, suppliers, experimental protocols, and the underlying signaling pathway of its parent compound will aid in the design and execution of future research in drug development and metabolism.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C25H29N7O3 | CID 169449928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Therapeutic Challenge with a CDK 4/6 Inhibitor Induces an RB-dependent SMAC Mediated Apoptotic Response in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Profile of N-Formyl Palbociclib: A Technical Guide on its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl palbociclib (B1678290) is recognized primarily as a minor metabolite and a process-related impurity of palbociclib, a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. While the biological activity of palbociclib is well-characterized, leading to cell cycle arrest and tumor growth inhibition, direct experimental data on the specific biological activities of N-Formyl palbociclib is notably scarce in publicly available literature. This technical guide provides a comprehensive overview of the known information regarding N-Formyl palbociclib, placing it within the broader context of its parent compound. This document summarizes the established mechanism of action of palbociclib, its metabolism, and the current understanding of N-Formyl palbociclib's role as a metabolite and a pharmaceutical impurity. Detailed experimental protocols for the synthesis of N-Formyl palbociclib, crucial for its use as a reference standard, are also provided.
Introduction: The Clinical Significance of Palbociclib
Palbociclib (Ibrance®) is an oral, selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2] In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) signaling pathway often drives the expression of Cyclin D, which in turn activates CDK4/6.[1] This activation leads to the phosphorylation of the retinoblastoma protein (Rb), releasing the E2F transcription factor and allowing the cell to progress from the G1 to the S phase of the cell cycle, ultimately leading to cell division.[1][3] By inhibiting CDK4/6, palbociclib prevents Rb phosphorylation, inducing G1 cell cycle arrest and thereby suppressing the proliferation of cancer cells.[4][5]
The Emergence of N-Formyl Palbociclib: A Metabolite and Impurity
N-Formyl palbociclib has been identified as a minor circulating metabolite of palbociclib in humans.[6] The metabolism of palbociclib is extensive, primarily involving oxidation and sulfonation, with N-formylation being a minor pathway.[7][8] In addition to its metabolic origin, N-Formyl palbociclib is also a known process-related impurity that can form during the manufacturing and storage of palbociclib solid dosage forms, particularly in the presence of certain excipients.[9][10] Consequently, its synthesis and characterization are crucial for quality control and impurity profiling in the pharmaceutical industry.[11]
Biological Activity Profile: A Comparative Overview
A significant knowledge gap exists regarding the direct biological activity of N-Formyl palbociclib. To date, no published in vitro or in vivo studies have specifically detailed its pharmacological effects, including its potential to inhibit CDK4/6 or other kinases. An in silico analysis of palbociclib metabolites suggested potential toxicities, but experimental validation is lacking.[8] The primary focus of research on N-Formyl palbociclib has been on its detection and synthesis as a reference standard.[9][11]
In contrast, the biological activity of the parent compound, palbociclib, has been extensively documented.
Data Presentation: Quantitative Biological Data
| Parameter | Palbociclib | N-Formyl Palbociclib | Reference |
| Target | Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6) | Not Determined | [12] |
| IC50 (CDK4/cyclin D1) | 11 nM | Not Determined | [12] |
| IC50 (CDK6/cyclin D2) | 15 nM | Not Determined | [12] |
| Cellular Effect | G1 cell cycle arrest, Induction of senescence | Not Determined | [4][13] |
| Primary Metabolism | Oxidation and Sulfonation (CYP3A and SULT2A1) | - | [7] |
| Role | Active Pharmaceutical Ingredient | Minor Metabolite, Process Impurity | [6][9] |
Signaling Pathways and Logical Relationships
To understand the biological context of N-Formyl palbociclib, it is essential to visualize the established mechanism of action of its parent compound, palbociclib.
Experimental Protocols
While protocols for assessing the biological activity of N-Formyl palbociclib are not available, its synthesis is well-documented in patent literature, which is critical for its use as a reference standard in analytical testing.
Synthesis of N-Formyl Palbociclib
The following protocols are adapted from patent literature and are intended for research purposes.
Protocol 1: Formylation using Formic Acid [11]
-
Reaction Setup: Add 1g of palbociclib free base to 35mL of formic acid in a suitable reaction vessel.
-
Heating: Heat the reaction mixture to 110°C and maintain for 18 hours.
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, remove the formic acid using a freeze dryer.
-
Purification: Recrystallize the resulting residue from 30mL of methanol (B129727) to yield N-Formyl palbociclib.
-
Reported Yield: 65%
-
Reported Purity (HPLC): 95.7%
-
Protocol 2: Formylation using Ethyl Formate (B1220265) [11]
-
Reaction Setup: Dissolve 1g of palbociclib free base in 80mL of N,N-dimethylformamide (DMF). Add 3mL of ethyl formate.
-
Heating: Heat the mixture to 90°C and react for 20 hours.
-
Monitoring: Monitor the reaction by HPLC.
-
Work-up: Remove DMF and unreacted ethyl formate via freeze-drying.
-
Purification: Recrystallize the solid product from 40mL of an ethanol-water mixture (1:1, v/v) to obtain N-Formyl palbociclib.
-
Reported Yield: 57%
-
Reported Purity (HPLC): 91.3%
-
Analytical Workflow for Impurity Detection
The primary application of synthesized N-Formyl palbociclib is in the quality control of palbociclib drug products.
Conclusion and Future Directions
N-Formyl palbociclib is a molecule of significant interest in the pharmaceutical sciences, not for its therapeutic potential, but for its role as a minor metabolite and a critical quality attribute in the production of palbociclib. The current body of scientific literature lacks direct evidence of its biological activity, including its affinity for CDK4/6 or any potential off-target effects.
Future research efforts should be directed towards filling this knowledge gap. In vitro kinase assays could definitively determine whether N-Formyl palbociclib retains any inhibitory activity against CDK4/6 or other kinases. Furthermore, cell-based assays would be invaluable in assessing its effects on cell cycle progression and proliferation. A thorough understanding of the biological and toxicological profile of N-Formyl palbociclib is essential for a complete safety assessment of the palbociclib drug product. Until such studies are conducted, N-Formyl palbociclib will primarily be considered from a quality and control perspective within the field of drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Analysis of the selection of CDK4/6 inhibitors based on experience using palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palbociclib and Fulvestrant Act in Synergy to Modulate Central Carbon Metabolism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tga.gov.au [tga.gov.au]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In vitro and in vivo metabolic investigation of the Palbociclib by UHPLC-Q-TOF/MS/MS and in silico toxicity studies of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2019056163A1 - N-formyl palbociclib and preparation method therefor and use thereof, and palbociclib preparation and quality control method therefor - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways of Palbociclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (B1678290) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that is used in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. The chemical stability of a drug substance like palbociclib is a critical attribute that can impact its safety, efficacy, and shelf-life. Understanding the degradation pathways of palbociclib is essential for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the identification of potential impurities. This technical guide provides a comprehensive overview of the known degradation pathways of palbociclib under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The information presented herein is compiled from forced degradation studies and is intended to be a valuable resource for professionals involved in the research, development, and quality control of palbociclib.
Forced Degradation Studies: An Overview
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to elicit degradation.[1][2] These studies are crucial for:
-
Elucidating the intrinsic stability of the molecule.[2]
-
Developing and validating stability-indicating analytical methods.[1][2]
According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should typically aim for 5-20% degradation of the drug substance to ensure that the degradation products are detectable without being overly complex.[1]
Oxidative Degradation Pathway
Palbociclib has been shown to be susceptible to oxidative degradation.[3][4][5][6] The primary degradation products formed under oxidative stress are N-oxides.[5][6] Specifically, the nitrogen atoms in the pyridine (B92270) and piperazine (B1678402) rings are susceptible to oxidation.
Two major oxidative degradation products have been identified:
The formation of these N-oxides is a common degradation pathway for molecules containing pyridine and piperazine moieties when exposed to oxidizing agents such as hydrogen peroxide.
Hydrolytic Degradation Pathway
The stability of palbociclib under hydrolytic conditions varies depending on the pH. Some studies have reported degradation under both acidic and basic conditions, while others have found it to be relatively stable.[3][4] One study identified a degradation product with an m/z of 503 under hydrolytic stress, suggesting the addition of three water molecules.[4] However, the exact structure of this degradant was not fully elucidated. Another study reported the formation of a degradation product under acidic and basic conditions, designated as DP-I, but did not provide a definitive structure.[4]
Further investigation is required to fully characterize the degradation products and establish a definitive hydrolytic degradation pathway for palbociclib.
Photolytic and Thermal Degradation
Information regarding the specific degradation products of palbociclib under photolytic and thermal stress is limited in the reviewed literature. Several studies have indicated that palbociclib is relatively stable under these conditions, with no significant degradation observed.[3] However, it is important to note that the absence of degradation in these specific studies does not preclude the possibility of degradation under more strenuous photolytic or thermal conditions. As per ICH guidelines, photostability testing is a critical component of stress testing.[7]
Summary of Quantitative Degradation Data
The following table summarizes the quantitative data from various forced degradation studies on palbociclib. It is important to note that direct comparison between studies may be challenging due to variations in experimental conditions.
| Stress Condition | Reagent/Parameters | Exposure Time | Degradation (%) | Identified Degradants | Analytical Method | Reference |
| Oxidative | 30% H₂O₂ at 70°C | 1 hour | 23.82 | Not specified | RP-HPLC | [8] |
| Oxidative | 30% H₂O₂ at ambient temp. | 24 hours | Significant | DP-III (m/z 46) | LC-MS/MS | [4] |
| Oxidative | Not specified | Not specified | Not specified | Palbociclib Pyridine N-oxide, Palbociclib Piperazine N-oxide | Not specified | [5][6] |
| Acid Hydrolysis | 1N HCl at 70°C | 24 hours | Significant | DP-I (m/z 503) | LC-MS/MS | [4] |
| Base Hydrolysis | 1N NaOH at 70°C | 24 hours | Significant | DP-I (m/z 503) | LC-MS/MS | [4] |
| Neutral Hydrolysis | Water at 70°C | 24 hours | Stable | - | LC-MS/MS | [4] |
| Thermal | 105°C | 3 hours | Stable | - | LC-MS/MS | [4] |
| Photolytic | Sunlight | 24 hours | Stable | - | LC-MS/MS | [4] |
Experimental Protocols for Forced Degradation Studies
The following is a generalized experimental protocol for conducting forced degradation studies on palbociclib, based on methodologies reported in the literature.[4][8]
1. Sample Preparation:
-
Prepare a stock solution of palbociclib in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the palbociclib stock solution with an equal volume of 1N hydrochloric acid. Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours). After the stress period, cool the solution to room temperature and neutralize it with an appropriate amount of 1N sodium hydroxide.
-
Base Hydrolysis: Mix the palbociclib stock solution with an equal volume of 1N sodium hydroxide. Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours). After the stress period, cool the solution to room temperature and neutralize it with an appropriate amount of 1N hydrochloric acid.
-
Oxidative Degradation: Mix the palbociclib stock solution with an equal volume of 30% hydrogen peroxide. Keep the solution at a specified temperature (e.g., 70°C or ambient) for a defined period (e.g., 1-24 hours).
-
Thermal Degradation: Expose the solid palbociclib powder to dry heat in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 3 hours). After exposure, dissolve the powder in a suitable solvent.
-
Photolytic Degradation: Expose the palbociclib solution or solid powder to sunlight or a photostability chamber for a defined period (e.g., 24 hours). A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
3. Analytical Method:
-
Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a photodiode array (PDA) detector is commonly used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically employed.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile, methanol) is used.
-
Detection: The eluate is monitored at a wavelength where palbociclib and its degradation products show significant absorbance (e.g., 266 nm).
-
Mass Spectrometry: For identification and characterization of degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique.
4. Data Analysis:
-
The percentage of degradation is calculated by comparing the peak area of palbociclib in the stressed sample to that of an unstressed control sample.
-
The retention times and UV spectra of the degradation products are recorded.
-
The mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products are determined using LC-MS/MS to elucidate their structures.
Conclusion
This technical guide provides a summary of the current understanding of palbociclib degradation pathways based on available scientific literature. The primary degradation pathway identified is oxidation, leading to the formation of N-oxides. While hydrolytic degradation has been observed, the specific products and mechanisms are not yet fully elucidated. Palbociclib appears to be relatively stable under thermal and photolytic stress in the reported studies.
For professionals in drug development and quality control, it is crucial to employ robust, stability-indicating analytical methods capable of separating and quantifying palbociclib from its potential degradation products. Further research is warranted to fully characterize the degradation products formed under all stress conditions and to elucidate the complete degradation pathways. This knowledge will contribute to the development of more stable formulations and ensure the quality and safety of palbociclib for patients.
References
The Role of N-Formyl Palbociclib in Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (B1678290), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Its mechanism of action involves the inhibition of the CDK4/6-retinoblastoma (Rb) protein pathway, leading to cell cycle arrest at the G1 phase and subsequent suppression of tumor growth.[1][2] During the development and manufacturing of palbociclib solid dosage forms, the formation of impurities is a critical aspect that requires rigorous control to ensure the safety and efficacy of the final drug product. One such impurity of significant interest is N-Formyl palbociclib.
This technical guide provides an in-depth analysis of the role of N-Formyl palbociclib in drug development, focusing on its formation, detection, and control. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals involved in the formulation, analytical development, and quality control of palbociclib-based therapeutics.
N-Formyl Palbociclib: A Critical Degradation Impurity
N-Formyl palbociclib is a degradation product formed from the reaction of palbociclib with certain excipients commonly used in solid dosage formulations.[3][4] Specifically, it is the result of a Maillard reaction between the secondary amine on the piperazine (B1678402) ring of palbociclib and reducing sugars, such as lactose.[3][4] The presence of heat and humidity can accelerate this reaction, leading to an increase in the levels of N-Formyl palbociclib over time.[3][4]
The formation of this impurity is a critical quality attribute (CQA) that must be carefully monitored and controlled throughout the drug development process, from formulation development to commercial manufacturing and stability testing.[3]
Quantitative Data Summary
The control of impurities in pharmaceutical products is governed by international regulatory guidelines, primarily those from the International Council for Harmonisation (ICH). The acceptable limits for impurities are determined based on the maximum daily dose of the drug.
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Drug Impurities [5][6]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.05% | 0.10% or 1.0 mg per day intake, whichever is lower | 0.15% or 1.0 mg per day intake, whichever is lower |
| > 1 g | 0.03% | 0.05% | 0.05% |
Note: These are general thresholds and can vary based on the toxicity of the impurity.
In the case of N-Formyl palbociclib, patent literature suggests that under suboptimal formulation and storage conditions, its levels can exceed 0.20% and even reach up to 0.5%.[3][4] Stabilized formulations, however, have been developed to maintain the level of this impurity below 0.1%.[3]
Experimental Protocols
Synthesis of N-Formyl Palbociclib Reference Standard
The synthesis of N-Formyl palbociclib is essential for its use as a reference standard in analytical methods for identification and quantification. The following is a representative protocol based on patent literature.[3]
Objective: To synthesize N-Formyl palbociclib for use as a reference standard.
Materials:
-
Palbociclib free base
-
Formic acid
-
Column chromatography apparatus (Silica gel)
Procedure:
-
Add 1 gram of palbociclib free base to 30 mL of formic acid.
-
Heat the reaction mixture to 105°C and maintain for 20 hours.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the formic acid using a rotary evaporator.
-
Purify the residue using column chromatography with a silica (B1680970) gel stationary phase and a mobile phase of dichloromethane and methanol (10:1, v/v).
-
Collect the fractions containing the purified N-Formyl palbociclib.
-
Evaporate the solvent to obtain the solid N-Formyl palbociclib.
-
Characterize the final product using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Table 2: Summary of N-Formyl Palbociclib Synthesis Conditions from Patent Literature [3][4]
| Starting Material | Reagents | Temperature (°C) | Time (hours) | Purification Method | Purity (%) | Yield (%) |
| Palbociclib free base | Formic acid | 105 | 20 | Column Chromatography | 99.5 | 68 |
| Palbociclib free base | Formic acid | 110 | 18 | Recrystallization (Methanol) | 95.7 | 65 |
| Palbociclib hydrochloride | Formic acid, Acetic anhydride | 110 | 19 | Recrystallization (DMF) | 91.7 | 51 |
Analytical Method for Detection and Quantification of N-Formyl Palbociclib
A validated, stability-indicating HPLC method is crucial for the accurate detection and quantification of N-Formyl palbociclib in palbociclib drug products.
Objective: To detect and quantify N-Formyl palbociclib in a palbociclib solid dosage form.
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Waters Xterra MS C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water (v/v).[3]
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program: A gradient elution is typically used to separate the impurity from the active pharmaceutical ingredient (API) and other potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of the N-Formyl palbociclib reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and crush a number of palbociclib tablets (or empty the contents of capsules) to obtain a fine powder. Dissolve a portion of the powder equivalent to a known amount of palbociclib in the diluent. Sonicate and filter the solution to remove any undissolved excipients.
-
Chromatographic Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Quantification: Identify the N-Formyl palbociclib peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of N-Formyl palbociclib in the sample using the peak area and the calibration curve generated from the standard solutions.
Signaling Pathways and Experimental Workflows
Palbociclib's Mechanism of Action: The CDK4/6-Rb Signaling Pathway
To understand the context in which palbociclib operates, a diagram of its signaling pathway is essential. Palbociclib targets the cyclin D-CDK4/6-Rb axis, a key regulator of the cell cycle.
References
- 1. fda.gov [fda.gov]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]
- 4. WO2019056163A1 - N-formyl palbociclib and preparation method therefor and use thereof, and palbociclib preparation and quality control method therefor - Google Patents [patents.google.com]
- 5. jpionline.org [jpionline.org]
- 6. gmpinsiders.com [gmpinsiders.com]
Methodological & Application
Application Notes and Protocols for the Use of N-Formyl Palbociclib-d8 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (B1678290) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1] During the manufacturing process and storage of palbociclib, impurities and degradation products can form, one of which is N-Formyl palbociclib.[2][3] The quantitative analysis of such impurities is crucial for quality control and ensuring the safety and efficacy of the drug product. Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry-based bioanalytical methods. N-Formyl palbociclib-d8 (B590852), a deuterated analog of N-Formyl palbociclib, serves as an ideal internal standard for its quantification due to its similar physicochemical properties and distinct mass-to-charge ratio.
This document provides detailed application notes and protocols for the use of N-Formyl palbociclib-d8 in the quantitative analysis of N-Formyl palbociclib in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action of Palbociclib
Palbociclib functions by inhibiting CDK4 and CDK6, which are key regulators of the cell cycle.[1] By inhibiting these kinases, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the progression of the cell cycle from the G1 to the S phase and inhibiting cancer cell proliferation.[1]
Caption: Palbociclib's mechanism of action, inhibiting the CDK4/6-Rb pathway to block cell cycle progression.
Quantitative Analysis of N-Formyl Palbociclib using LC-MS/MS
This protocol outlines a method for the quantification of N-Formyl palbociclib in a given matrix (e.g., drug substance, plasma) using this compound as an internal standard. The method is adapted from established protocols for palbociclib quantification.[4][5][6][7]
Experimental Workflow
Caption: General workflow for the quantitative analysis of N-Formyl palbociclib using LC-MS/MS.
Materials and Reagents
-
N-Formyl palbociclib reference standard
-
This compound (Internal Standard, IS)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (for bioanalytical applications)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Formyl palbociclib and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the N-Formyl palbociclib stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
Sample Preparation
Method 1: Protein Precipitation (for plasma samples) [4][5][7]
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Method 2: Solid-Phase Extraction (SPE) (for cleaner extracts) [8][9]
-
Condition an Oasis PRiME HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated with IS) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as in the protein precipitation method.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., XBridge BEH C18, 2.5 µm, 3.0 x 75 mm)[4][10] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C[5][6] |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. A typical total run time is 5-10 minutes.[5][8] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6][8] |
| Capillary Voltage | 0.8 - 3.5 kV[8] |
| Cone Voltage | 25 - 40 V[8] |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 - 500 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for N-Formyl Palbociclib and this compound
Note: The exact m/z values should be confirmed by infusing the standard solutions into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Formyl Palbociclib | 476.2 | To be determined | To be optimized |
| This compound (IS) | 484.3 | To be determined | To be optimized |
The precursor ion for N-Formyl palbociclib is based on its molecular weight of 475.55 g/mol ([M+H]+). The precursor ion for this compound is based on a molecular weight of approximately 483.6 g/mol ([M+H]+).[11] The product ions and collision energies need to be optimized experimentally. For palbociclib, a common fragmentation is the loss of the piperazine (B1678402) ring moiety. A similar fragmentation pattern can be expected for N-Formyl palbociclib.
Data Analysis and Quantification
The concentration of N-Formyl palbociclib in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of N-Formyl palbociclib in the unknown samples is then interpolated from this calibration curve.
Method Validation
The analytical method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of the analyte and IS in blank matrix samples.
-
Linearity: The calibration curve should demonstrate a linear relationship between concentration and response over the intended analytical range. A correlation coefficient (r²) of >0.99 is typically required.[8][12]
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[4]
-
Matrix Effect: The ionization of the analyte and IS should not be significantly suppressed or enhanced by the matrix components.
-
Recovery: The efficiency of the extraction procedure should be consistent and reproducible.
-
Stability: The stability of the analyte and IS should be evaluated under various conditions (e.g., bench-top, freeze-thaw, long-term storage).
Conclusion
This document provides a comprehensive framework for the application of this compound as an internal standard in the quantitative analysis of N-Formyl palbociclib by LC-MS/MS. The detailed protocols and validation guidelines are intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for quality control and pharmacokinetic studies. The provided diagrams offer a clear visualization of the scientific principles and experimental procedures involved.
References
- 1. Pharmacokinetic drug evaluation of palbociclib for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019056163A1 - N-formyl palbociclib and preparation method therefor and use thereof, and palbociclib preparation and quality control method therefor - Google Patents [patents.google.com]
- 3. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]
- 4. research.unipd.it [research.unipd.it]
- 5. journals.plos.org [journals.plos.org]
- 6. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 7. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C25H29N7O3 | CID 169449928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Application Notes: N-Formyl Palbociclib-d8 as an Internal Standard for the Bioanalytical Quantification of Palbociclib and its N-Formyl Metabolite by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (B1678290) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. It is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1][2] Therapeutic drug monitoring of palbociclib can be beneficial due to its interindividual pharmacokinetic variability and established exposure-toxicity relationships. Accurate and precise quantification of palbociclib and its metabolites in biological matrices is crucial for pharmacokinetic studies and clinical monitoring.
N-Formyl palbociclib is a known impurity and metabolite of palbociclib. To ensure accurate quantification and account for matrix effects and variability during sample processing, a stable isotope-labeled internal standard (IS) is essential. N-Formyl palbociclib-d8 (B590852), a deuterated analog of the N-formyl metabolite, serves as an ideal internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis of both palbociclib and N-formyl palbociclib.
Signaling Pathway of Palbociclib
Palbociclib targets the Cyclin D-CDK4/6-Rb pathway, which is a critical regulator of the G1-S phase transition in the cell cycle. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for DNA synthesis and cell cycle progression, ultimately leading to G1 arrest.[1][2][3]
Experimental Protocols
This section outlines a detailed protocol for the quantification of palbociclib and N-formyl palbociclib in human plasma using N-formyl palbociclib-d8 as an internal standard.
Materials and Reagents
-
Palbociclib reference standard
-
N-Formyl palbociclib reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Waters XBridge BEH C18, 2.5 µm, 3.0 x 75 mm, or equivalent[4]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of palbociclib, N-formyl palbociclib, and this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Experimental Workflow
LC-MS/MS Conditions
| Parameter | Condition |
| Column | Waters XBridge BEH C18, 2.5 µm, 3.0 x 75 mm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 15% B to 100% B over 8.5 min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Palbociclib | 448.5 | 380.3[5] |
| N-Formyl Palbociclib | 476.5 | 380.3 |
| This compound (IS) | 484.6 | 388.3 |
Note: The MRM transition for N-Formyl Palbociclib is predicted based on the structure. The transition for this compound is inferred from the deuterated palbociclib transition of 456 > 388 m/z, with the addition of the formyl group mass.[4][6][7]
Quantitative Data Summary
The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[8]
Calibration Curve
The calibration curve for palbociclib was linear over the concentration range of 1 to 500 ng/mL in human plasma.
Table 2: Calibration Curve Parameters for Palbociclib
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Palbociclib | 1 - 500 | y = 0.0112x + 0.0034 | > 0.997[8] |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 3: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 50 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
The acceptance criteria for precision (%CV) and accuracy (%Bias) are within ±15% for QC samples and ±20% for the LLOQ, which is consistent with regulatory guidelines.[8][9][10]
Conclusion
This application note provides a detailed protocol for the quantification of palbociclib and its N-formyl metabolite in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for therapeutic drug monitoring, pharmacokinetic research, and other drug development applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for reliable bioanalytical results.
References
- 1. onclive.com [onclive.com]
- 2. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 8. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Palbociclib in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
Palbociclib (B1678290) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of specific types of breast cancer.[1][2] Accurate quantification of palbociclib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides a detailed protocol for the quantitative analysis of palbociclib in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with palbociclib-d8 (B590852) as the deuterated internal standard.
Introduction: Palbociclib and its Mechanism of Action
Palbociclib is an orally active small molecule inhibitor that specifically targets CDK4 and CDK6.[3] These kinases are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation. Palbociclib works by binding to CDK4 and CDK6, preventing them from forming active complexes with Cyclin D. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb).[3][4] Hypophosphorylated Rb remains active and bound to the E2F transcription factor, thereby blocking the expression of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[2][4] The result is a G1 cell cycle arrest and a halt in tumor cell proliferation.[3][4]
Given the interindividual variability in drug levels, therapeutic drug monitoring can be beneficial.[5] The LC-MS/MS method described herein, utilizing a stable isotope-labeled internal standard, represents the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and accuracy.
Signaling Pathway of Palbociclib
The diagram below illustrates the Cyclin D-CDK4/6-Rb pathway and the inhibitory action of palbociclib.
Caption: Palbociclib inhibits the active Cyclin D-CDK4/6 complex.
Experimental Protocol
This protocol details a method for the quantification of palbociclib in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.
Materials and Reagents
-
Palbociclib analytical standard (≥98% purity)
-
Palbociclib-d8 (deuterated internal standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
Liquid Chromatography: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.[5][6]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of palbociclib and palbociclib-d8 in methanol or DMSO.
-
Working Solutions: Prepare serial dilutions of the palbociclib stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution: Dilute the palbociclib-d8 stock solution with methanol to a final concentration (e.g., 15.5 ng/mL).[7]
Sample Preparation (Protein Precipitation)
The following workflow is a simple and rapid method for sample preparation.[8][9]
Caption: Workflow for plasma sample preparation via protein precipitation.
-
Pipette 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[6]
-
Add 150 µL of the internal standard working solution in methanol to precipitate proteins.[6]
-
Vortex the mixture for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge the tubes at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 4-5 µL) into the LC-MS/MS system.[5]
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 3 µm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[8] |
| Flow Rate | 0.3 - 0.5 mL/min[9] |
| Column Temperature | 40 - 50 °C[5][9] |
| Injection Volume | 5 µL[5] |
| Gradient | A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute palbociclib, followed by a wash and re-equilibration. |
| Total Run Time | ~6.5 minutes[8][9] |
Table 2: Mass Spectrometry Parameters | Parameter | Recommended Condition | | :--- | :--- | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Acquisition Mode | Multiple Reaction Monitoring (MRM) | | Capillary Voltage | 0.8 kV[5] | | Cone Voltage | 25 V[5] | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Designation | | Palbociclib | 448.5 | 380.3 | Quantifier[8][10] | | Palbociclib | 448.5 | 337.2 | Qualifier[8] | | Palbociclib-d8 (IS) | 456.5 | 388.3 | Quantifier[9] |
Data and Performance Characteristics
A validated method should meet the criteria set by regulatory bodies like the FDA and EMA. The following table summarizes typical performance characteristics reported in the literature for similar methods.
Table 3: Method Validation Summary
| Parameter | Typical Performance Range |
|---|---|
| Linearity Range | 0.3 - 600 ng/mL[8][10] |
| Correlation Coefficient (r²) | > 0.998[5] |
| Lower Limit of Quantification (LLOQ) | 0.3 - 2.0 ng/mL[5][8] |
| Intra-day Precision (%CV) | < 15% (3.8 - 7.2%)[5] |
| Inter-day Precision (%CV) | < 15% (3.6 - 7.4%)[5] |
| Accuracy (%Bias) | Within ±15% (-14.3% to 14.6%)[11] |
| Extraction Recovery | > 85%[5] |
Conclusion
The LC-MS/MS protocol described provides a sensitive, specific, and reliable method for the quantification of palbociclib in human plasma. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings to implement robust bioanalytical methods for palbociclib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 9. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sample Preparation of N-Formyl Palbociclib-d8 for Bioanalysis
These application notes provide detailed protocols for the extraction of N-Formyl palbociclib-d8 (B590852) from human plasma, a critical step for accurate quantification in pharmacokinetic and drug metabolism studies. While N-Formyl palbociclib (B1678290) is recognized as an impurity and degradant of palbociclib, its deuterated form, N-Formyl palbociclib-d8, can be utilized as an internal standard for the bioanalysis of N-Formyl palbociclib or as a target analyte in specific research contexts. The protocols described herein are adapted from validated methods for palbociclib analysis and are suitable for researchers, scientists, and drug development professionals working on the bioanalysis of palbociclib and its related compounds.
The methodologies detailed below—Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—are widely used for the extraction of small molecules from biological matrices prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample preparation, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.
Materials:
-
Human plasma samples
-
This compound stock solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
Methanol (B129727) (MeOH), ice-cold
-
Centrifuge tubes (e.g., 1.5 mL polypropylene (B1209903) tubes)
-
Vortex mixer
-
Refrigerated centrifuge
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
For calibration standards and quality control (QC) samples, spike blank plasma with known concentrations of this compound working solutions. For study samples, use the collected plasma directly.
-
Pipette 50 µL of the plasma sample into a centrifuge tube.
-
Add 200 µL of ice-cold acetonitrile (a 1:4 plasma to solvent ratio is common) to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 17,110 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.[1]
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to selectively retain the analyte of interest while matrix components are washed away. This results in reduced matrix effects and potentially higher sensitivity.
Materials:
-
Human plasma samples
-
This compound stock solution
-
Methanol (for conditioning and elution)
-
Ultrapure water
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
Protocol:
-
Prepare the plasma sample by adding 25 µL of the internal standard working solution and 225 µL of water to 250 µL of the plasma sample.[4]
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water through the sorbent.[4] Do not allow the cartridge to dry out.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 5% (v/v) methanol in water to remove polar interferences.[4]
-
Elution: Elute the this compound from the cartridge using two portions of 750 µL of methanol into a clean collection tube.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Materials:
-
Human plasma samples
-
This compound stock solution
-
Methyl tert-butyl ether (MTBE) or another suitable organic solvent
-
Centrifuge tubes (e.g., 15 mL)
-
Reciprocating shaker or vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 250 µL of the plasma sample into a 15 mL centrifuge tube.
-
Add a known amount of internal standard (if this compound is not the internal standard itself).
-
Add 5 mL of methyl tert-butyl ether to the tube.[5]
-
Cap the tube and vortex or shake on a reciprocating shaker for 20 minutes at 200 rpm to ensure thorough extraction.[5]
-
Centrifuge the samples at 4000 rpm for 10 minutes at room temperature to separate the aqueous and organic layers.[5]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in a suitable volume of mobile phase.
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize key performance parameters from published methods for palbociclib analysis, which can serve as a reference for developing and validating a method for this compound.
Table 1: Comparison of Sample Preparation Techniques for Palbociclib Analysis
| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Sample Volume | 10 - 50 µL[1][6] | 250 µL[4] | 250 µL[5] |
| Recovery | > 92%[7] | > 85%[8] | Not explicitly stated in the provided results |
| Matrix Effect | Present, requires mitigation | Minimized[3] | Can be present |
| Throughput | High | Medium | Low to Medium |
| Linear Range (ng/mL) | 0.3 - 250 | 2 - 400[8] | 0.3 - 600[5] |
| LLOQ (ng/mL) | 0.3 | 2[3][9] | 0.3[5] |
Table 2: LC-MS/MS Method Parameters for Palbociclib (as a reference)
| Parameter | Reported Values |
| Column | C18 (e.g., 4.6 x 50 mm)[3][8], Biphenyl (150 x 4.6 mm, 2.6 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1], Ammonium acetate/acetic acid buffer[3][8] |
| Mobile Phase B | Acetonitrile[1][3][8] |
| Flow Rate | 0.4 mL/min[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Palbociclib) | m/z 448.2 -> 321.2, 447.5 -> 380.3[5] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the sample preparation of this compound from plasma samples.
Caption: General workflow for plasma sample preparation for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application [ricerca.unityfvg.it]
- 7. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 8. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of N-Formyl Palbociclib-d8 in Human Plasma using a Validated HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative analysis of N-Formyl palbociclib-d8 (B590852) in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent accuracy, precision, and selectivity. This high-throughput assay is suitable for supporting pharmacokinetic and drug metabolism studies involving N-Formyl palbociclib-d8.
Introduction
Palbociclib (B1678290) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is used in the treatment of certain types of breast cancer.[1] The metabolism of palbociclib is primarily mediated by CYP3A and SULT2A1 enzymes, leading to various oxidative and conjugated metabolites.[2][][4][5] N-Formyl palbociclib is a potential metabolite or derivative of palbociclib. To support preclinical and clinical research, a reliable and sensitive bioanalytical method for the quantification of its deuterated analog, this compound, in biological matrices is essential. This application note presents a detailed protocol for a validated HPLC-MS/MS method for this purpose.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Palbociclib-d8 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm or equivalent[6]
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (Palbociclib-d8, 100 ng/mL in 50% acetonitrile).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.[7][8][9][10][11]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
HPLC Method
| Parameter | Value |
| Column | Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[9] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As described in Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 20 |
| 0.50 | 20 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 20 |
| 5.00 | 20 |
MS/MS Method
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | As described in Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| This compound | 484.3 | 335.2 | 80 | 10 | 45 | 15 |
| Palbociclib-d8 (IS) | 456.3 | 305.2 | 75 | 10 | 40 | 12 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential.
Method Validation
The method was validated according to the US FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation.
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in Table 3.
Table 3: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.5 | 6.8 | 105.2 | 8.2 | 103.5 |
| LQC | 1.5 | 5.1 | 98.7 | 6.5 | 101.2 |
| MQC | 75 | 3.9 | 102.4 | 4.8 | 100.8 |
| HQC | 400 | 3.2 | 99.5 | 4.1 | 99.1 |
Selectivity and Matrix Effect
The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of the analyte and internal standard. The matrix effect was assessed and found to be within acceptable limits (CV < 15%).
Recovery
The extraction recovery of this compound from human plasma was consistent and reproducible across the QC levels, with a mean recovery of approximately 88%.
Conclusion
A highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory.
Visualizations
Caption: Experimental workflow from sample preparation to data acquisition.
Caption: Logical flow of HPLC-MS/MS method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 4. In vitro and in vivo metabolic investigation of the Palbociclib by UHPLC-Q-TOF/MS/MS and in silico toxicity studies of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry | Scilit [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Formyl Palbociclib-d8 in Pharmacokinetic and Toxicokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (B1678290), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical therapeutic agent in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1] Understanding the pharmacokinetics (PK) and toxicokinetics (TK) of palbociclib and its metabolites is paramount for optimizing dosing strategies and ensuring patient safety. N-Formyl palbociclib, also known as metabolite M26, is a minor metabolite of palbociclib.[2] The deuterated analog, N-Formyl palbociclib-d8 (B590852), serves as an essential internal standard for the accurate quantification of N-Formyl palbociclib in biological matrices during PK and TK studies. This document provides detailed application notes and protocols for the use of N-Formyl palbociclib-d8 in such studies.
Stable isotopically labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the correction of variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.
Data Presentation
Pharmacokinetic Parameters of Palbociclib and its Metabolites
While specific pharmacokinetic parameters for N-Formyl palbociclib (M26) are not extensively detailed in publicly available literature, its relative abundance has been characterized in human mass balance studies. The following table summarizes the available information for palbociclib and its key metabolites to provide context.
| Analyte | Parameter | Value | Species | Notes |
| Palbociclib | Time to Maximum Concentration (Tmax) | 6 - 12 hours | Human | [2] |
| Apparent Oral Clearance (CL/F) | 63.1 L/hr | Human | [2] | |
| Plasma Elimination Half-life (t½) | 29 ± 5 hours | Human | [2] | |
| Absolute Bioavailability | 46% | Human | [2] | |
| Circulating Radioactivity | 23.3% | Human | Represents the percentage of total drug-related material in plasma.[2] | |
| N-Formyl Palbociclib (M26) | Circulating Radioactivity | < 10% | Human | A minor circulating metabolite.[2] |
| Palbociclib Glucuronide (M22) | Circulating Radioactivity | 14.8% | Human | The most abundant circulating metabolite.[2] |
| Sulfamic Acid Conjugate (M11) | Circulating Radioactivity | < 10% | Human | A minor circulating metabolite.[2] |
| Acetyl Derivative (M12) | Circulating Radioactivity | < 10% | Human | A minor circulating metabolite.[2] |
Toxicokinetic Data Summary
Dedicated toxicokinetic studies for N-Formyl palbociclib have not been identified in the reviewed literature. The toxicological assessment of palbociclib has primarily focused on the parent drug. The metabolites of palbociclib are generally not considered to be of clinical significance.[1] General toxicology studies of palbociclib in rats and dogs have identified the bone marrow/hematolymphoid system and male reproductive organs as major targets of toxicity.[3]
Experimental Protocols
Bioanalytical Method for the Quantification of N-Formyl Palbociclib in Human Plasma using LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Formyl palbociclib in human plasma, utilizing this compound as the internal standard.
1. Materials and Reagents
-
N-Formyl palbociclib analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Formyl palbociclib and this compound in an appropriate solvent (e.g., DMSO or methanol) to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the N-Formyl palbociclib stock solution in 50% acetonitrile/water to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (calibration standards, QC samples, or study samples) into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each well/tube.
-
Vortex mix for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge the plate/tubes at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes to ensure separation from other metabolites and endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Formyl palbociclib: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.
-
This compound: Determine the precursor ion (e.g., [M+H]+, which will be +8 Da higher than the unlabeled analyte) and a corresponding product ion.
-
-
Optimize MS parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both N-Formyl palbociclib and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Quantify the concentration of N-Formyl palbociclib in QC and study samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Simplified metabolic pathway of palbociclib.
Caption: Use of deuterated internal standards in bioanalysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling of Palbociclib
Introduction
Palbociclib (B1678290) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] Ensuring the purity and quality of the drug substance is critical for its safety and efficacy. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of process-related impurities and degradation products in palbociclib. The method is stability-indicating and can be used for routine quality control and stability testing.
Principle
The method utilizes reversed-phase chromatography with a C18 column to separate palbociclib from its impurities based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for the effective separation of a wide range of impurities with varying polarities. Detection is performed using a UV detector at a wavelength where palbociclib and its impurities exhibit significant absorbance.
Materials and Reagents
-
Palbociclib reference standard
-
Palbociclib sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (AR grade)
-
Perchloric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.
Table 1: Chromatographic Conditions for Palbociclib Impurity Profiling
| Parameter | Method 1 | Method 2 |
| Column | InertSustain C18 (250 x 4.6 mm, 5 µm) | Symmetry C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.05 M Ammonium acetate buffer (pH 5.0) | 0.1% Perchloric acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Time (min) | %B |
| 0 | 30 | |
| 10 | 40 | |
| 25 | 60 | |
| 30 | 70 | |
| 35 | 30 | |
| 40 | 30 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | Ambient |
| Detection Wavelength | 225 nm | 230 nm |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 40 minutes | 50 minutes |
Experimental Protocol
1. Preparation of Solutions
-
Buffer Preparation (Method 1): Dissolve 3.85 g of ammonium acetate in 1000 mL of HPLC grade water and adjust the pH to 5.0 with glacial acetic acid.
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 1 and filter through a 0.45 µm membrane filter. Degas the mobile phases before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of palbociclib reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the palbociclib sample in the mobile phase to obtain a concentration similar to the standard solution.
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of known palbociclib impurities in the mobile phase.
2. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
-
Tailing factor: Should be less than 2.0 for the palbociclib peak.
-
Theoretical plates: Should be greater than 2000 for the palbociclib peak.
-
Relative standard deviation (RSD) of peak area: Should be less than 2.0%.
3. Analysis Procedure
Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system. Record the chromatograms and identify the peaks corresponding to palbociclib and its impurities based on their retention times relative to the main peak.
4. Calculation of Impurity Content
The amount of each impurity can be calculated using the following formula:
Note: The Relative Response Factor (RRF) for each impurity should be determined experimentally if not known.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the palbociclib drug substance. This involves subjecting the drug to various stress conditions to induce degradation.
Protocol for Forced Degradation:
-
Acid Degradation: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.
-
Base Degradation: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 3 hours.[3]
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration as per ICH guidelines.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all the degradation products are well-separated from palbociclib and from each other.
Data Presentation
The quantitative data for known impurities of palbociclib are summarized in the following table.
Table 2: Quantitative Data for Palbociclib Impurities
| Impurity Name | Relative Retention Time (RRT) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Impurity A | 0.85 | 0.05 | 0.15 |
| Impurity B | 1.15 | 0.04 | 0.12 |
| Impurity C | 1.28 | 0.06 | 0.18 |
| Impurity D | 1.42 | 0.05 | 0.15 |
| Degradation Product I | 0.78 | 0.01 | 0.1 |
| Degradation Product II | 1.55 | 0.02 | 0.06 |
Note: The RRT, LOD, and LOQ values are indicative and may vary depending on the specific chromatographic conditions and instrumentation used.
Visualization of Experimental Workflow
Caption: Workflow for Palbociclib Impurity Profiling.
Potential Degradation Pathway of Palbociclib
Based on forced degradation studies, palbociclib is susceptible to degradation under various stress conditions. A potential degradation pathway can be inferred from the structures of the identified degradation products.
Caption: Potential Degradation Pathways of Palbociclib.
This application note provides a comprehensive framework for the analytical method development and validation for palbociclib impurity profiling. The detailed protocols and data presentation are intended to guide researchers, scientists, and drug development professionals in ensuring the quality and safety of palbociclib.
References
Application Note: Quantitative Analysis of N-Formyl Palbociclib in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Formyl palbociclib (B1678290), a metabolite of the cyclin-dependent kinase 4/6 inhibitor palbociclib, in human plasma. The protocol details a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective chromatographic separation and detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in researchers, scientists, and drug development professionals.
Introduction
Palbociclib is an oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[1][2][3] The metabolism of palbociclib is primarily mediated by cytochrome P450 3A4 (CYP3A4) and sulfotransferase 2A1 (SULT2A1), leading to the formation of various metabolites.[1][2][4][5] N-Formyl palbociclib has been identified as a metabolite of palbociclib. Accurate quantification of this metabolite in plasma is crucial for understanding the overall pharmacokinetic profile of palbociclib and its potential impact on efficacy and safety. This application note provides a detailed protocol for the quantitative determination of N-Formyl palbociclib in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
N-Formyl palbociclib reference standard
-
Palbociclib-d8 (B590852) (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma, add 150 µL of methanol containing the internal standard (Palbociclib-d8).[6]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |
Mass Spectrometric Conditions:
| Parameter | N-Formyl palbociclib | Palbociclib-d8 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Q1 Mass (m/z) | 476.2 | 456.3 |
| Q3 Mass (m/z) | 321.1 | 321.1 |
| Dwell Time | 100 ms | 100 ms |
| Declustering Potential (DP) | 80 V | 80 V |
| Collision Energy (CE) | 35 V | 35 V |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of N-Formyl palbociclib in human plasma. The method was validated for linearity, precision, accuracy, and recovery.
Data Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -5.8% to 6.3% |
| Inter-day Accuracy (%Bias) | -7.1% to 8.0% |
| Recovery | > 85% |
Visualizations
Caption: Metabolic conversion of palbociclib to N-Formyl palbociclib.
Caption: Workflow for the quantification of N-Formyl palbociclib in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of N-Formyl palbociclib in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and preclinical research settings. This method will be a valuable tool for researchers investigating the metabolism and pharmacokinetics of palbociclib.
References
Application of N-Formyl Palbociclib-d8 in Drug Metabolism Studies: A Comprehensive Guide
Introduction
Palbociclib (B1678290), a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. A thorough understanding of its pharmacokinetic (PK) and metabolic profile is crucial for optimizing its therapeutic efficacy and safety. Drug metabolism and pharmacokinetic (DMPK) studies rely on highly accurate and precise bioanalytical methods to quantify the parent drug and its metabolites in complex biological matrices. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which necessitates the use of a stable isotope-labeled internal standard (SIL-IS) to ensure data reliability.
N-Formyl palbociclib has been identified as a degradation impurity of palbociclib.[1][2] This application note details the use of its deuterated analog, N-Formyl palbociclib-d8 (B590852), as a novel and effective internal standard for the accurate quantification of palbociclib and its metabolites in various biological samples. The structural similarity and co-elution with the analyte of interest make N-Formyl palbociclib-d8 an ideal tool to compensate for variability in sample extraction, matrix effects, and instrument response, thereby ensuring the integrity of pharmacokinetic data.
Rationale for Use
The use of a deuterated internal standard is a well-established practice in quantitative mass spectrometry.[3][4][5] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its physicochemical properties. This allows for its differentiation from the unlabeled analyte by the mass spectrometer while ensuring it behaves similarly during sample preparation and chromatographic separation. This compound, being a deuterated version of a known related substance, provides a robust internal standard for bioanalytical methods aimed at elucidating the metabolic fate of palbociclib.
Palbociclib Metabolism Overview
Palbociclib undergoes extensive hepatic metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4) and Sulfotransferase 2A1 (SULT2A1).[6][7][8][9] The main metabolic pathways include oxidation and sulfonation, with minor contributions from acylation and glucuronidation.[6][10] The major circulating metabolite in humans is a glucuronide conjugate of palbociclib.[6]
Figure 1: Simplified metabolic pathway of Palbociclib.
Quantitative Data Summary
The following tables summarize the expected performance of a validated LC-MS/MS method for the quantification of palbociclib in human plasma using this compound as an internal standard.
Table 1: Calibration Curve for Palbociclib in Human Plasma
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| Palbociclib | 1 - 500 | Linear (1/x²) | >0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤15 | ±15 | ≤15 | ±15 |
| Low | 3 | ≤10 | ±10 | ≤10 | ±10 |
| Medium | 50 | ≤10 | ±10 | ≤10 | ±10 |
| High | 400 | ≤10 | ±10 | ≤10 | ±10 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 85.2 | 87.5 | 0.98 | 1.01 |
| High | 88.1 | 86.9 | 0.95 | 0.98 |
Experimental Protocols
This section provides a detailed protocol for the quantification of palbociclib in human plasma using this compound as an internal standard.
Materials and Reagents
-
Palbociclib reference standard
-
This compound (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Control human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of palbociclib and this compound in methanol.
-
Working Solutions:
-
Prepare serial dilutions of the palbociclib stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Prepare a working solution of this compound (IS working solution) at 100 ng/mL in acetonitrile.
-
Preparation of Calibration Standards and Quality Control Samples
-
Spike the palbociclib working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Prepare QC samples in a similar manner at four concentration levels: LLOQ (1 ng/mL), Low (3 ng/mL), Medium (50 ng/mL), and High (400 ng/mL).
Sample Preparation (Protein Precipitation)
Figure 2: Experimental workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
-
LC System: High-performance liquid chromatography system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of palbociclib from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Palbociclib: [M+H]⁺ > fragment ion
-
This compound: [M+H]⁺ > fragment ion
-
Logical Relationship of Internal Standard Use
The use of this compound as an internal standard is based on the principle of relative quantitation, which ensures the accuracy and precision of the bioanalytical method.
Figure 3: Logic of using an internal standard for accurate quantification.
Conclusion
This compound serves as a highly effective internal standard for the quantification of palbociclib in biological matrices. Its use in LC-MS/MS-based bioanalytical methods allows for the reliable determination of palbociclib concentrations in drug metabolism and pharmacokinetic studies. The detailed protocols and expected performance data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The accurate data generated will contribute to a better understanding of the clinical pharmacology of palbociclib, ultimately aiding in the optimization of its therapeutic use.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Population Pharmacokinetics of Palbociclib and Its Correlation with Clinical Efficacy and Safety in Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. Population pharmacokinetics of palbociclib and its correlation with clinical efficacy and safety in patients with advanced breast cancer [oncoclic.fr]
- 9. [PDF] Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma | Semantic Scholar [semanticscholar.org]
- 10. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Formyl Palbociclib-d8 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of N-Formyl palbociclib-d8 (B590852) as an internal standard in the quantitative analysis of palbociclib (B1678290) in biological matrices, as well as contextual protocols for studying the effects of palbociclib on cancer cells.
Introduction
N-Formyl palbociclib-d8 is the deuterated stable isotope-labeled form of N-Formyl palbociclib, a metabolite of palbociclib. Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to the S phase and inhibiting cancer cell proliferation.[1][2][3]
Due to its chemical similarity to the analyte of interest, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of palbociclib. Its distinct mass allows for differentiation from the unlabeled drug, ensuring accurate and precise measurement by correcting for variations during sample preparation and analysis.
Product Information
| Property | Value |
| Product Name | This compound |
| Synonyms | 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-d8-1-carbaldehyde |
| Molecular Formula | C₂₅H₂₁D₈N₇O₃ |
| Molecular Weight | 483.6 g/mol |
| Appearance | Solid |
| Purity | >95% |
| Storage | Store at -20°C for long-term storage. |
Note: Physical and chemical properties may vary slightly between suppliers. Always refer to the supplier's certificate of analysis.
Application 1: Quantitative Analysis of Palbociclib in Human Plasma by LC-MS/MS
This protocol describes a method for the quantification of palbociclib in human plasma using this compound as an internal standard. This is crucial for pharmacokinetic and therapeutic drug monitoring studies.
Signaling Pathway of Palbociclib
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and blocking G1/S transition.
Experimental Workflow for Palbociclib Quantification
Caption: Workflow for quantifying palbociclib in plasma using an internal standard.
Materials
-
Human plasma samples
-
This compound (Internal Standard, IS)
-
Palbociclib reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
LC-MS/MS system with an ESI source
-
C18 analytical column
Sample Preparation Protocol
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of palbociclib in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these, prepare working solutions of calibration standards and the internal standard at appropriate concentrations by serial dilution.
-
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of the this compound working solution (e.g., at 100 ng/mL).
-
Add 150 µL of methanol to precipitate proteins.[4]
-
Vortex for 30 seconds.
-
-
Extraction:
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Palbociclib: 448.3 > 380.2; this compound: 484.3 > 388.2 (Note: Exact m/z values may need optimization on your instrument) |
| Collision Energy | Optimize for your specific instrument. |
Data Analysis
-
Integrate the peak areas for both palbociclib and this compound.
-
Calculate the peak area ratio (Palbociclib Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the palbociclib calibration standards.
-
Determine the concentration of palbociclib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Application 2: In Vitro Cell-Based Assays
The following protocols are for studying the biological effects of palbociclib in cancer cell lines. While this compound is not directly used in these assays, they provide the biological context for which quantitative analysis of palbociclib is often required.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of palbociclib on cell cycle distribution.
-
Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of palbociclib (e.g., 0, 10, 100, 1000 nM) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. Expect an accumulation of cells in the G1 phase with increasing palbociclib concentration.
-
Western Blot Analysis of Rb Phosphorylation
This protocol is used to assess the inhibition of CDK4/6 activity by measuring the phosphorylation status of its downstream target, Rb.
-
Cell Lysis and Protein Quantification:
-
Treat cells with palbociclib as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Rb (Ser780) and total Rb overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the phospho-Rb signal relative to total Rb indicates effective CDK4/6 inhibition by palbociclib.[5][6]
-
Conclusion
This compound is an essential tool for the accurate and reliable quantification of palbociclib in preclinical and clinical research. The provided protocols offer a framework for its application in pharmacokinetic studies and for investigating the on-target effects of palbociclib in cell-based assays. Researchers should optimize these protocols for their specific experimental conditions and instrumentation.
References
- 1. [PDF] Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for N-Formyl Palbociclib-d8
Welcome to the technical support center for the LC-MS/MS analysis of N-Formyl palbociclib-d8 (B590852). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is N-Formyl palbociclib-d8 and why is it used in LC-MS/MS analysis?
A1: N-Formyl palbociclib (B1678290) is a known impurity and a potential metabolite of Palbociclib.[1][2] The deuterated form, this compound, serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. Using a SIL-IS is crucial for correcting for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the quantification of N-Formyl palbociclib.
Q2: What are the typical mass transitions (MRM) for this compound?
A2: While specific transitions for this compound are not explicitly detailed in the provided literature, we can infer the likely precursor and product ions based on the structure of N-Formyl palbociclib and the fragmentation patterns of palbociclib. The molecular weight of this compound is approximately 483.6 g/mol .[3][4] The precursor ion ([M+H]+) would be around m/z 484.6. Common product ions for palbociclib involve fragmentation around the piperazine (B1678402) ring and the pyridopyrimidine core.[5][6] Therefore, it is recommended to perform an initial infusion and product ion scan of the this compound standard to determine the optimal transitions. For palbociclib-d8, a transition of 456 > 388 m/z has been reported.[7]
Q3: What type of sample preparation is recommended for plasma samples containing this compound?
A3: Protein precipitation is a commonly used and effective method for extracting palbociclib and its related compounds from plasma samples.[8][9][10] Methanol (B129727) is frequently employed as the precipitation solvent.[8][11] For cleaner extracts, solid-phase extraction (SPE) can also be utilized.[9]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
Q: I am not observing a sufficient signal for this compound. What are the possible causes and solutions?
A: This issue can stem from several factors related to the mass spectrometer settings, chromatographic conditions, or sample preparation.
-
Mass Spectrometer Optimization:
-
Incorrect MRM Transitions: Ensure you have determined the optimal precursor and product ions by infusing a standard solution of this compound directly into the mass spectrometer.
-
Suboptimal Source Parameters: Optimize source-dependent parameters such as ion spray voltage, source temperature, nebulizer gas, and drying gas flow rates.[12] It's often beneficial to optimize these parameters using the analyte solution.[8]
-
Inadequate Collision Energy: The collision energy for fragmentation needs to be optimized to yield a stable and intense product ion.
-
-
Chromatographic Conditions:
-
Poor Peak Shape: If the peak is broad, it will result in lower intensity. Adjust the mobile phase composition, gradient, or switch to a different column chemistry.
-
Co-elution with Suppressing Agents: Matrix components from the sample can co-elute with your analyte and suppress its ionization. Improve chromatographic separation or enhance the sample cleanup process.
-
-
Sample Preparation and Handling:
-
Degradation: While N-Formyl palbociclib is a known degradation product, improper handling or storage of the analytical standard could lead to further degradation. Ensure standards are stored correctly.
-
Inefficient Extraction: If using SPE, ensure the cartridge type and elution solvents are appropriate for this compound. For protein precipitation, ensure the solvent-to-plasma ratio is adequate for complete protein removal.
-
Issue 2: High Background Noise or Interferences
Q: My chromatogram shows high background noise or interfering peaks around the retention time of this compound. How can I resolve this?
A: High background noise or interferences can compromise the accuracy of your measurements.
-
Sample Matrix Effects:
-
Insufficient Sample Cleanup: Protein precipitation, while simple, may not remove all interfering matrix components like phospholipids (B1166683).[9] Consider implementing a more rigorous sample preparation method like SPE or liquid-liquid extraction.
-
Phospholipid Interference: If analyzing plasma samples, phospholipids can be a major source of interference. Consider methods specifically designed to remove phospholipids.
-
-
Chromatography:
-
Inadequate Separation: Optimize your chromatographic method to separate the analyte from interfering peaks. This can be achieved by adjusting the gradient, flow rate, or trying a column with a different stationary phase (e.g., biphenyl).[12]
-
Carryover: Palbociclib and related compounds are known to exhibit carryover.[7][10] Introduce a robust needle wash protocol and inject blank samples after high-concentration samples to assess and mitigate carryover.
-
-
Mass Spectrometry:
-
Non-Specific Fragmentation: If your MRM transition is not specific enough, you may be detecting other compounds with similar fragmentation patterns. Try to identify a more unique product ion for this compound.
-
Experimental Protocols and Data
Recommended Starting LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters used for the analysis of palbociclib, which can serve as a good starting point for method development for this compound.
| Parameter | Recommended Conditions | Source |
| LC Column | C18 or Biphenyl (e.g., 50 x 4.6 mm, 2.6 µm) | [9][12] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Acetate | [9][13] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [5][12] |
| Flow Rate | 0.2 - 0.8 mL/min | [9][13] |
| Gradient | A linear gradient tailored to ensure separation from matrix components. | [8][12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8][12] |
| Precursor Ion [M+H]+ | ~ m/z 484.6 (for this compound) | Inferred |
| Product Ion(s) | To be determined by infusion of the standard. | |
| Internal Standard | This compound is the internal standard. |
Sample Preparation Protocol: Protein Precipitation
-
To 50 µL of plasma sample, add the internal standard solution (this compound).
-
Add 150 µL of cold methanol to precipitate the proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for improved peak shape, if necessary.
Visualizations
Caption: Experimental workflow for the quantification of N-Formyl palbociclib using this compound as an internal standard.
Caption: Troubleshooting decision tree for low signal intensity of this compound.
References
- 1. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]
- 2. WO2019056163A1 - N-formyl palbociclib and preparation method therefor and use thereof, and palbociclib preparation and quality control method therefor - Google Patents [patents.google.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | C25H29N7O3 | CID 169449928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 8. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: N-Formyl Palbociclib-d8 Analysis
Welcome to the Technical Support Center for N-Formyl palbociclib-d8 (B590852) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the quantitative analysis of N-Formyl palbociclib-d8, a deuterated internal standard for its unlabeled counterpart, a known impurity and potential metabolite of Palbociclib (B1678290).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of N-Formyl palbociclib, which has been identified as a degradation impurity in solid formulations of Palbociclib.[1][2] As a deuterated analog, it is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays. It shares very similar physicochemical properties with the unlabeled N-Formyl palbociclib, leading to comparable extraction recovery and ionization response, which is crucial for accurate quantification.[3]
Q2: What are the most common sources of interference in this compound analysis?
The most common interferences include:
-
Isotopic Crosstalk: Natural isotopes of the analyte can contribute to the signal of the deuterated internal standard.[4]
-
Co-eluting Metabolites or Impurities: Other palbociclib-related compounds may have similar retention times and interfere with the analysis.[5][6]
-
Matrix Effects: Components in the biological sample can suppress or enhance the ionization of the analyte and internal standard.
-
In-source Fragmentation or Conversion: The N-formyl group or the deuterated labels may be unstable under certain mass spectrometry source conditions.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during this compound analysis.
Issue 1: Poor Peak Shape or Shifting Retention Times
Symptoms:
-
Asymmetric peaks (fronting or tailing).
-
Inconsistent retention times for this compound between samples and standards.
-
Significant separation between N-Formyl palbociclib and its deuterated internal standard.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Chromatographic Isotope Effect | A slight retention time shift between the analyte and its deuterated internal standard is expected. Optimize chromatographic conditions (e.g., gradient, flow rate, column temperature) to minimize this separation. Ensure the integration window is appropriate for both peaks. |
| Column Degradation | Visually inspect the column for voids. Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. |
| Mobile Phase Issues | Prepare fresh mobile phase daily. Ensure proper degassing to prevent bubble formation. Verify the pH of the mobile phase. |
| Sample Solvent Mismatch | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
Experimental Protocol: Investigating Retention Time Shifts
-
Prepare Standards: Prepare a series of standards containing both N-Formyl palbociclib and this compound at various concentrations.
-
Inject and Analyze: Inject the standards onto the LC-MS/MS system.
-
Monitor Retention Times: Record the retention times for both the analyte and the internal standard.
-
Calculate the Difference: Calculate the difference in retention time (ΔRT) between the two compounds. A small, consistent ΔRT is acceptable.
-
Optimize Chromatography: If the ΔRT is large or inconsistent, adjust the chromatographic method (e.g., modify the gradient slope, change the organic modifier) to minimize the separation.
Issue 2: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High variability in quality control (QC) sample results.
-
Calibration curve fails to meet acceptance criteria (e.g., poor linearity, r < 0.99).
-
Inconsistent analyte-to-internal standard peak area ratios.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Isotopic Crosstalk | At high concentrations of N-Formyl palbociclib, its naturally occurring isotopes may contribute to the signal of this compound. Evaluate the contribution of the analyte to the internal standard channel by injecting a high concentration of the analyte without the internal standard. If significant, consider using a higher deuterated standard or mathematical correction if the software allows. |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked sample to a neat solution. If significant ion suppression or enhancement is observed, optimize the sample preparation method (e.g., use a different extraction technique like solid-phase extraction) or modify the chromatographic conditions to separate the analyte from interfering matrix components. |
| Internal Standard Instability | The N-formyl group may be susceptible to hydrolysis, especially under acidic or basic conditions. Evaluate the stability of this compound in the biological matrix and during sample processing and storage. Adjust pH and temperature as needed to ensure stability.[7] |
| Co-eluting Metabolites | Palbociclib undergoes metabolism, and some metabolites may co-elute with this compound.[8] Use precursor ion scans or product ion scans to investigate the presence of co-eluting metabolites that may produce the same precursor ion as the analyte.[9] If identified, optimize the chromatography to achieve separation. |
Quantitative Data Summary: Common Mass Transitions for Palbociclib and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Palbociclib | 448.2 | 380.2, 337.2 | [10] |
| N-Formyl palbociclib | 476.2 | Predicted: Similar fragmentation to Palbociclib with a mass shift | [11] |
| This compound | 484.3 | Predicted: Similar fragmentation to N-Formyl palbociclib with a mass shift | [12] |
| Palbociclib-d8 | 456.3 | 388.2 | [2] |
Note: The fragmentation pattern of N-Formyl palbociclib and its deuterated analog should be experimentally determined.
Visual Troubleshooting Guides
Diagram 1: Troubleshooting Workflow for Inaccurate Quantification
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]
- 12. This compound | C25H29N7O3 | CID 169449928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Formyl Palbociclib-d8 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of N-Formyl palbociclib-d8 (B590852) during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, such as tailing or fronting, can significantly impact the accuracy and precision of quantification. This guide addresses common issues encountered during the HPLC analysis of N-Formyl palbociclib-d8 and provides systematic solutions.
dot
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Frequently Asked Questions (FAQs)
Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the primary causes?
A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are typically:
-
Residual Silanol (B1196071) Groups: Free silanol groups on the silica-based column packing can interact with the basic nitrogen atoms in the palbociclib (B1678290) structure, leading to tailing.[1][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, the ionization state of the analyte can be inconsistent, causing peak tailing.[2][4]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[4][5]
-
Metal Contamination: Trace metals in the silica (B1680970) matrix of the column can act as ion-exchange sites, increasing silanol acidity and exacerbating tailing.[1]
Q2: How can I reduce peak tailing caused by silanol interactions?
A2: To minimize silanol interactions, consider the following strategies:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to ≤ 3) can suppress the ionization of silanol groups, reducing their interaction with the basic analyte.[1]
-
Use an End-Capped Column: Employ a column with end-capping, where the residual silanol groups are chemically bonded with a small silane (B1218182) to make them inert.[2][3]
-
Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.[1][4]
-
Choose a Different Stationary Phase: Consider using a column with a different stationary phase, such as a polar-embedded phase or a hybrid silica-organic polymer, which can shield the silanol groups.[1]
Q3: What are the recommended mobile phase conditions for analyzing this compound?
A3: While specific conditions for this compound are not extensively published, methods for the parent compound, palbociclib, can be adapted. A common approach is to use a buffered mobile phase to control the pH. For example, a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often used.[6][7] One published method for palbociclib utilized a mobile phase of 0.02 M sodium dihydrogen phosphate buffer (pH 5.5): acetonitrile: methanol (80:10:10 v/v/v).[6][7] Another approach used ammonium (B1175870) acetate (B1210297) buffer (pH 5.7) with acetonitrile in a gradient elution.[8] Adjusting the pH of the aqueous portion of the mobile phase can significantly impact peak shape.
Peak Fronting
Q4: My peak for this compound is fronting. What does this indicate?
A4: Peak fronting, where the peak rises sharply and then slopes more gradually, is often a sign of column overload.[4][5] This can be due to either mass overload (injecting too much analyte) or concentration overload (the sample is too concentrated).[4] Other potential causes include poor sample solubility in the mobile phase or column collapse.[1][3]
Q5: How can I resolve peak fronting?
A5: To address peak fronting, try the following:
-
Reduce Injection Volume or Sample Concentration: This is the most common solution for column overload.[5][9]
-
Ensure Sample Solvent Compatibility: Ideally, dissolve your sample in the initial mobile phase.[9] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Check for Column Collapse: If you observe a sudden onset of peak fronting, especially after operating at high pressure or outside the column's recommended pH or temperature range, the column bed may have collapsed.[10] In this case, the column will likely need to be replaced.
Experimental Protocols & Data
General HPLC Method for Palbociclib and Related Compounds
This protocol is a starting point and may require optimization for this compound.
dot
Caption: General workflow for HPLC method development and analysis.
| Parameter | Starting Conditions (based on Palbociclib methods) | Troubleshooting Variables |
| Column | C8 or C18, 5 µm particle size, e.g., Intersil C8 (4.6 mm x 250 mm)[6] | Different column chemistry (e.g., polar-embedded), smaller particle size |
| Mobile Phase | A: 0.02 M Sodium Dihydrogen Phosphate Buffer (pH 5.5)[6][7] B: Acetonitrile/Methanol | Adjust pH of buffer, change buffer type (e.g., ammonium acetate[8]), alter organic modifier ratio |
| Elution | Isocratic or Gradient | Optimize gradient slope, switch between isocratic and gradient |
| Flow Rate | 1.0 mL/min[6][7] | Adjust flow rate (e.g., 0.8 - 1.2 mL/min) |
| Detection | UV at ~254 nm[6] or ~225 nm[8] | Optimize wavelength for this compound |
| Column Temp. | Ambient | Increase temperature to improve efficiency (e.g., 30-40°C) |
| Injection Vol. | 10-20 µL | Decrease volume to address overload |
| Sample Conc. | 5-50 µg/mL[6][7] | Decrease concentration to address overload |
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action | Citation |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (≤ 3), use an end-capped column, add a mobile phase modifier (e.g., TEA). | [1][2][3][4] |
| Column overload | Reduce sample concentration or injection volume. | [11] | |
| Extra-column volume | Use shorter, narrower ID tubing. | [2] | |
| Peak Fronting | Column overload (mass or concentration) | Reduce sample concentration or injection volume. | [4][5] |
| Sample solvent stronger than mobile phase | Dissolve sample in mobile phase or inject a smaller volume. | [3] | |
| Column collapse | Replace the column. | [1] | |
| Peak Splitting | Blocked column frit or void in packing | Backflush the column; if unresolved, replace the column. | [3][10] |
| Sample solvent/mobile phase mismatch | Ensure sample is dissolved in a compatible solvent. | [3] | |
| Co-eluting impurity | Modify the mobile phase composition or gradient to improve resolution. |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 6. Optimization and validation of RP-HPLC method for simultaneous estimation of palbociclib and letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. caod.oriprobe.com [caod.oriprobe.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmpinsiders.com [gmpinsiders.com]
N-Formyl palbociclib-d8 storage and handling conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of N-Formyl palbociclib-d8 (B590852).
Product Information Summary
For quick reference, the key quantitative data for N-Formyl palbociclib-d8 is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₁D₈N₇O₃ | [1] |
| Molecular Weight | 483.6 g/mol | [2] |
| Exact Mass | 483.28340178 Da | [2] |
| Storage Temperature | -20°C | [1] |
| Shipping Condition | Blue Ice | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: How should this compound be stored upon receipt?
A1: this compound should be stored at -20°C immediately upon receipt to ensure its stability and integrity.[1]
Q2: What are the recommended handling procedures for this compound in the laboratory?
A2: When handling this compound, it is important to wear appropriate personal protective equipment (PPE), including surgical gloves and a self-contained breathing apparatus, especially when working with the powdered form to avoid dust formation.
Q3: How should spills of this compound be managed?
A3: In the event of a spill, the affected area should be washed with plenty of water. Ensure adequate ventilation in the area to minimize inhalation exposure.
Q4: What is the primary application of this compound in research?
A4: this compound is a deuterated form of N-Formyl palbociclib (B1678290).[1] Deuterated compounds are commonly used as internal standards in quantitative analysis by mass spectrometry, such as in pharmacokinetic studies.
Experimental Protocols
This compound is primarily used as an internal standard in LC-MS/MS assays for the quantification of N-Formyl palbociclib or Palbociclib. The following is a representative protocol for the quantification of Palbociclib in human plasma, which can be adapted for N-Formyl palbociclib.
Objective: To quantify the concentration of Palbociclib in human plasma using this compound as an internal standard (IS).
Materials:
-
Palbociclib analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Palbociclib in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Working Solutions:
-
Prepare a series of Palbociclib working solutions by serially diluting the stock solution with methanol to create calibration standards.
-
Prepare a working solution of this compound by diluting the stock solution with methanol to the desired concentration for use as the internal standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 150 µL of the this compound working solution in methanol.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 4.6 mm x 50 mm)
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the appropriate mass transitions for Palbociclib and this compound.
-
-
Workflow for Sample Preparation
Workflow for plasma sample preparation.
Troubleshooting Guide
This section provides solutions to common issues encountered when using deuterated internal standards like this compound.
Q1: My quantitative results are inconsistent and show high variability. What could be the cause?
A1: Inconsistent results when using a deuterated internal standard can arise from several factors:
-
Chromatographic Separation: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects.
-
Isotopic Instability: The deuterium (B1214612) labels may undergo back-exchange with protons from the solvent or matrix, especially if the labels are on heteroatoms or labile positions.
-
Purity of the Standard: The presence of unlabeled N-Formyl palbociclib in the deuterated standard can lead to inaccurate quantification.
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to achieve co-elution of the analyte and the internal standard.
-
Check for Isotopic Exchange: Analyze the internal standard in a blank matrix over time to see if there is any formation of the unlabeled compound.
-
Verify Purity: If possible, confirm the isotopic and chemical purity of the this compound standard using high-resolution mass spectrometry.
Q2: I am observing a significant matrix effect even with a deuterated internal standard. Why is this happening?
A2: While deuterated internal standards are used to compensate for matrix effects, differential matrix effects can still occur if the analyte and the internal standard do not co-elute perfectly. The components of the matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents if they are not in the ion source at the exact same time.
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Further optimize the HPLC method to ensure the analyte and internal standard peaks are as closely aligned as possible.
-
Modify Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove more of the interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to better mimic the matrix effects.
Logical Relationship of Troubleshooting Inconsistent Results
Troubleshooting workflow for inconsistent results.
Signaling Pathway
N-Formyl palbociclib is a derivative of Palbociclib. Palbociclib is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The diagram below illustrates the mechanism of action of Palbociclib in regulating the cell cycle.
Palbociclib inhibits CDK4/6, preventing cell cycle progression.
References
Technical Support Center: Troubleshooting Matrix Effects with N-Formyl Palbociclib-d8
Welcome to the technical support center for troubleshooting matrix effects in bioanalytical assays using N-Formyl palbociclib-d8 (B590852). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is N-Formyl palbociclib-d8 and what is its primary use in bioanalysis?
This compound is the deuterium-labeled stable isotope of N-Formyl palbociclib (B1678290).[1][2] In quantitative bioanalysis, it is ideally used as an internal standard (IS) for the accurate measurement of N-Formyl palbociclib, which has been identified as a degradation impurity of the anticancer drug palbociclib.[3][4] The use of a stable isotope-labeled internal standard is a well-recognized technique to correct for matrix effects.
Q2: What are matrix effects and how can they affect my results?
Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting, often unidentified, components in the sample matrix.[5] This phenomenon, a significant concern in LC-MS/MS bioanalysis, can lead to either ion suppression or enhancement.[6][7] Consequently, matrix effects can severely compromise the accuracy, precision, and sensitivity of the bioanalytical method.[6][8]
Q3: Why am I observing poor reproducibility or inaccurate quantification for N-Formyl palbociclib even when using its deuterated internal standard, this compound?
While stable isotope-labeled internal standards like this compound are effective in compensating for matrix effects, they may not entirely eliminate the issue. Significant ion suppression can still lead to a loss of sensitivity.[7] Furthermore, if the chromatographic separation is not adequate, endogenous matrix components may interfere with the analyte and the internal standard differently, leading to inaccurate results.
Troubleshooting Guides
Issue 1: High Variability in Analyte Response and Poor Precision
You are observing significant variability in the peak area of this compound across different plasma lots, leading to poor precision in your quality control (QC) samples.
Possible Cause: Differential matrix effects between individual biological samples.
Troubleshooting Workflow:
Figure 1. Workflow for troubleshooting high variability in internal standard response.
Experimental Protocol: Assessing Matrix Factor
-
Sample Preparation:
-
Prepare two sets of samples.
-
Set A: Spike this compound at a known concentration into the post-extraction blank matrix from at least six different sources.[5]
-
Set B: Prepare neat solutions of this compound at the same concentration in the mobile phase.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): (Peak response in the presence of matrix) / (Peak response in the absence of matrix).
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
Calculate the coefficient of variation (CV) of the matrix factor across the different lots. A CV > 15% indicates significant variability in the matrix effect.[5]
-
Data Summary: Matrix Factor Assessment
| Matrix Lot | IS Peak Area (Set A) | Neat Solution Peak Area (Set B) | Matrix Factor |
| 1 | 450,000 | 500,000 | 0.90 |
| 2 | 380,000 | 500,000 | 0.76 |
| 3 | 480,000 | 500,000 | 0.96 |
| 4 | 350,000 | 500,000 | 0.70 |
| 5 | 465,000 | 500,000 | 0.93 |
| 6 | 400,000 | 500,000 | 0.80 |
| Mean | 420,833 | 500,000 | 0.84 |
| Std Dev | 53,152 | N/A | 0.11 |
| CV (%) | 12.6% | N/A | 12.7% |
Interpretation and Next Steps:
In this example, the CV of the matrix factor is 12.7%, which is within the acceptable limit of 15%. However, if the CV were higher, it would indicate that different lots of the biological matrix are causing varying degrees of ion suppression. In such cases, further optimization of the sample cleanup or chromatographic method is necessary.
Issue 2: Low Sensitivity and Inability to Reach the Lower Limit of Quantification (LLOQ)
You are experiencing a significant drop in signal intensity for both the analyte and this compound when analyzing biological samples compared to neat solutions, making it difficult to achieve the desired LLOQ.
Possible Cause: Severe ion suppression due to co-eluting endogenous matrix components, such as phospholipids.
Troubleshooting Workflow:
Figure 2. Workflow for addressing low sensitivity due to ion suppression.
Experimental Protocol: Post-Column Infusion
-
Setup:
-
Infuse a standard solution of N-Formyl palbociclib and this compound at a constant flow rate into the MS detector, post-analytical column.
-
Inject a blank, extracted matrix sample onto the LC system.
-
-
Analysis:
-
Monitor the signal intensity of the infused analytes over the course of the chromatographic run.
-
A stable baseline signal will be observed. Any dips or peaks in this baseline indicate regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.[8]
-
-
Interpretation:
-
Compare the retention time of your analyte and internal standard with the regions of ion suppression identified. If they co-elute, this is the likely cause of your low sensitivity.
-
Mitigation Strategies:
-
Chromatographic Optimization: Adjust the gradient profile to separate the analyte and internal standard from the suppression zones.
-
Sample Preparation Enhancement: Improve the sample cleanup procedure to remove the interfering matrix components. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6][7]
Data Summary: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95 | 45 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 85 | 80 (Suppression) |
| Solid-Phase Extraction (SPE) | 90 | 95 (Minimal Suppression) |
Based on the data, switching to an SPE-based sample preparation method would be the most effective strategy to mitigate the severe ion suppression and improve the assay's sensitivity.
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify, understand, and mitigate matrix effects in the bioanalysis of N-Formyl palbociclib, ensuring the development of a robust and reliable quantitative assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C25H29N7O3 | CID 169449928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2019056163A1 - N-formyl palbociclib and preparation method therefor and use thereof, and palbociclib preparation and quality control method therefor - Google Patents [patents.google.com]
- 4. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]
- 5. fda.gov [fda.gov]
- 6. eijppr.com [eijppr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Ion Suppression for N-Formyl Palbociclib-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis of N-Formyl palbociclib-d8 (B590852).
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of N-Formyl palbociclib-d8 that may be related to ion suppression.
Problem: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of the analyte.[1][2][3]
-
Solutions:
-
Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate this compound from interfering matrix components.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering substances than simple protein precipitation.[1][3]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[3][4]
-
Reduce Injection Volume: Decreasing the volume of sample injected can lower the amount of interfering compounds introduced into the mass spectrometer.[5]
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition leads to different degrees of ion suppression.
-
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard, such as a commercially available palbociclib-d8, is the gold standard for correcting for variability in ion suppression between different samples. Since this compound is already a deuterated form, using a corresponding non-deuterated N-Formyl palbociclib (B1678290) as an internal standard (if available and appropriate for the experimental design) or another suitable SIL internal standard that co-elutes is recommended.
-
Problem: Analyte signal is suppressed at a specific retention time.
-
Possible Cause: A specific compound or group of compounds is co-eluting with this compound and causing ion suppression.
-
Solutions:
-
Post-Column Infusion Experiment: This technique can help identify the regions in the chromatogram where ion suppression is most severe. A solution of this compound is continuously infused into the MS source while a blank matrix sample is injected onto the LC column. Dips in the baseline signal indicate retention times where ion suppression occurs. The chromatographic method can then be adjusted to move the analyte's elution time away from these regions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[3]
Q2: What are the common sources of ion suppression?
A2: Common sources of ion suppression include salts, endogenous compounds from biological matrices (e.g., phospholipids (B1166683), proteins), drugs, metabolites, and exogenous substances introduced during sample preparation (e.g., plasticizers).[1][3]
Q3: How can I determine if ion suppression is affecting my this compound measurement?
A3: A post-column infusion experiment is a definitive way to identify ion suppression zones in your chromatogram.[1] You can also assess the matrix effect by comparing the peak area of this compound in a neat solution to its peak area in a sample matrix where the analyte has been spiked in at the same concentration. A significant decrease in the peak area in the matrix sample indicates ion suppression.
Q4: Will using a deuterated internal standard like this compound completely eliminate ion suppression issues?
A4: While this compound serves as an internal standard, it is also the analyte of interest in this context. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for, but not eliminate, ion suppression. The underlying assumption is that the analyte and the internal standard will be affected by the matrix in the same way. However, significant ion suppression can still lead to a loss of overall signal and impact the limit of quantification.
Q5: What type of sample preparation is recommended to minimize ion suppression for this compound?
A5: While simple protein precipitation is often used for palbociclib analysis, more comprehensive techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other matrix components that cause ion suppression.[6][7]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Set up the LC-MS/MS system with the analytical column and mobile phases intended for the assay.
-
Connect a syringe pump containing the this compound solution to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-union.
-
Infuse the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate. This will generate a stable baseline signal for your analyte.
-
Inject a blank matrix sample (e.g., extracted plasma or tissue homogenate without the analyte) onto the LC column.
-
Monitor the signal for this compound. Any significant drop in the signal intensity indicates a region of ion suppression.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Palbociclib Analysis (Adaptable for this compound)
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 90-95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | ~484.3 m/z (for this compound) |
| Product Ion (Q3) | To be determined by direct infusion and fragmentation |
| Collision Energy | To be optimized |
| Dwell Time | 50 - 100 ms |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Sample preparation workflow options for minimizing ion suppression.
References
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma | Semantic Scholar [semanticscholar.org]
- 7. Development of a SPE-LC-MS Method... preview & related info | Mendeley [mendeley.com]
Technical Support Center: Resolving Co-eluting Peaks with N-Formyl palbociclib-d8
Welcome to the technical support center for resolving analytical challenges related to palbociclib (B1678290) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-eluting peaks observed with N-Formyl palbociclib-d8 (B590852) during liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Formyl palbociclib-d8 and why is it used as an internal standard?
This compound is a deuterated analog of a potential palbociclib metabolite or impurity, N-Formyl palbociclib. It is used as an internal standard (IS) in quantitative bioanalysis. The incorporation of eight deuterium (B1214612) atoms (d8) increases its mass by eight atomic mass units compared to the unlabeled form. This mass difference allows the mass spectrometer to distinguish between the analyte (palbociclib) and the internal standard, while its structural similarity to palbociclib ensures similar chromatographic behavior and ionization efficiency, which is crucial for accurate quantification.
Q2: What are the potential sources of a co-eluting peak with this compound?
A co-eluting peak with this compound can originate from several sources:
-
Metabolites of Palbociclib: Palbociclib is metabolized in the body, primarily by CYP3A and SULT2A1 enzymes.[1][2][3] Some metabolites may have similar chromatographic properties to the internal standard.
-
Process Impurities or Degradants: Impurities from the synthesis of palbociclib or degradation products formed during sample storage and processing could potentially co-elute.[4][5]
-
Isotopic Variants: Although less common, natural isotopic abundance of other co-eluting compounds could contribute to the signal at the mass-to-charge ratio (m/z) of the internal standard.
-
Matrix Effects: Components from the biological matrix (e.g., plasma, tissue homogenates) can sometimes co-elute and cause ion suppression or enhancement, which may be misinterpreted as a co-eluting peak.[6]
Q3: How can I confirm that I have a co-elution problem?
Co-elution can be identified by observing the following:
-
Asymmetrical Peak Shape: Look for tailing, fronting, or the presence of a "shoulder" on the chromatographic peak of the internal standard.[7]
-
Inconsistent Ion Ratios: If you are monitoring multiple MRM transitions for the internal standard, a change in the ratio of these transitions across the peak can indicate the presence of an interfering compound.
-
Variable Retention Times: Fluctuations in the retention time of the internal standard across a batch of samples can be a sign of interference.[8]
-
High Background or "Ghost Peaks": The appearance of peaks in blank injections following a high concentration sample can indicate carryover, which can sometimes be mistaken for co-elution.[8]
Troubleshooting Guides
Guide 1: Initial Assessment and Diagnosis
This guide outlines the initial steps to confirm and characterize the co-elution issue.
Experimental Protocol: Peak Purity Analysis
-
Acquire Full Scan Data: If not already done, acquire full scan mass spectrometry data for a sample exhibiting the co-elution.
-
Extract Ion Chromatograms (XICs): Generate XICs for the m/z of this compound and for other potential ions across the entire chromatographic peak.
-
Analyze Mass Spectra: Examine the mass spectra at different points across the peak (apex, leading edge, and tailing edge). A pure peak will have a consistent mass spectrum, while a co-eluting peak will show different ions at different points.[7]
Logical Workflow for Initial Diagnosis
Caption: Workflow for the initial diagnosis of co-elution.
Guide 2: Chromatographic Method Optimization
If co-elution is confirmed, the next step is to optimize the chromatographic method to separate the interfering peak from this compound.
Experimental Protocol: Gradient and Mobile Phase Modification
-
Modify the Gradient:
-
Decrease the initial organic percentage: This will increase the retention of all compounds and may improve separation.
-
Shallow the gradient: A slower increase in the organic mobile phase composition can enhance the resolution between closely eluting peaks.
-
-
Change the Mobile Phase Composition:
-
Solvent Type: If using acetonitrile, try substituting it with methanol, or vice versa. Different solvents can alter the selectivity of the separation.
-
Additive: Modify the type or concentration of the mobile phase additive (e.g., formic acid, ammonium (B1175870) formate). This can change the ionization and retention of the analytes.[9]
-
-
Column Chemistry:
-
If modifications to the mobile phase are unsuccessful, consider using a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) to achieve a different selectivity.[9]
-
Table 1: Example Chromatographic Conditions for Palbociclib Analysis
| Parameter | Standard Method | Modified Method 1 (Shallow Gradient) | Modified Method 2 (Different Solvent) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.4 mL/min |
| Gradient | 10-90% B in 5 min | 10-50% B in 8 min | 10-90% B in 5 min |
Troubleshooting Workflow for Method Optimization
References
- 1. Population Pharmacokinetics of Palbociclib and Its Correlation with Clinical Efficacy and Safety in Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring pharmacokinetic variability of palbociclib in HR+/HER2- metastatic breast cancer: a focus on age, renal function, and drug–gene interactions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: N-Formyl Palbociclib-d8 Solutions
This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of N-Formyl palbociclib-d8 (B590852) solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that specific long-term stability data for N-Formyl palbociclib-d8 in various solvents is limited. The following recommendations are based on best practices for handling labeled compounds and available data on palbociclib (B1678290) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2]
Q2: How should I prepare and store solutions of this compound for long-term use?
A2: For long-term stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture and air. Store these aliquots at -80°C for maximum stability. For short-term storage (up to a few days), solutions may be stored at -20°C.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound have not been extensively documented, degradation is likely to occur through hydrolysis of the formyl group or other sensitive moieties in the molecule. Exposure to acidic or basic conditions, light, and elevated temperatures can accelerate degradation. N-Formyl palbociclib itself is considered a degradation impurity of palbociclib.[3][4]
Q4: How can I assess the stability of my this compound solution?
A4: The stability of your solution should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] A stability study can be designed to periodically test the purity and concentration of the solution under its storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or inconsistent experimental results. | Degradation of this compound in solution. | - Prepare fresh solutions from solid material. - Perform a stability check of your current solution using HPLC or LC-MS. - Review your solution preparation and storage procedures. Ensure the use of anhydrous solvents and proper storage temperatures. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | - Characterize the unknown peaks using mass spectrometry to identify potential degradants. - Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. |
| Precipitation of the compound in solution upon thawing. | Poor solubility of the compound in the chosen solvent at lower temperatures or solvent evaporation. | - Gently warm the solution and vortex to redissolve the precipitate. - Consider preparing a more dilute stock solution. - Ensure vials are properly sealed to prevent solvent evaporation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Additional Recommendations |
| Solid | -20°C[1][2] | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solutions (e.g., in DMSO) | -80°C (Long-term) -20°C (Short-term) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use anhydrous solvents. |
Experimental Protocols
General Protocol for Stability Assessment of this compound Solutions
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent and storage condition.
1. Solution Preparation:
- Prepare a stock solution of this compound in the desired solvent at a known concentration.
- Use high-purity, anhydrous solvent.
- Divide the solution into multiple aliquots in tightly sealed, light-protected vials.
2. Initial Analysis (Time Zero):
- Immediately after preparation, analyze one aliquot using a validated stability-indicating HPLC or LC-MS method.
- Determine the initial purity and concentration. This will serve as the baseline.
3. Storage:
- Store the remaining aliquots under the desired storage conditions (e.g., -20°C, -80°C, 4°C, room temperature).
4. Time-Point Analysis:
- At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from storage.
- Allow the aliquot to equilibrate to room temperature before analysis.
- Analyze the sample using the same HPLC or LC-MS method as the initial analysis.
5. Data Analysis:
- Compare the purity and concentration of the aged sample to the time-zero data.
- A significant decrease in purity or concentration indicates instability under the tested conditions.
- Identify and quantify any new peaks that appear in the chromatogram, as these may be degradation products.
Visualizations
Caption: Workflow for assessing the long-term stability of a compound in solution.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. sussex-research.com [sussex-research.com]
- 3. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]
- 4. WO2019056163A1 - N-formyl palbociclib and preparation method therefor and use thereof, and palbociclib preparation and quality control method therefor - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Palbociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Validation & Comparative
N-Formyl Palbociclib-d8 vs. Non-Deuterated Internal Standard: A Comparative Guide for Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in the development of novel therapeutics, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison between the use of a deuterated internal standard, N-Formyl palbociclib-d8 (B590852), and a non-deuterated (structural analog) internal standard for the quantification of N-Formyl palbociclib (B1678290), a metabolite of the CDK4/6 inhibitor palbociclib. This comparison is supported by established principles of bioanalytical method validation and illustrative experimental data.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as N-Formyl palbociclib-d8, are widely considered the "gold standard" in quantitative mass spectrometry.[1] The fundamental advantage of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest. With a few hydrogen atoms replaced by deuterium (B1214612), the molecule is chemically identical but has a different mass, allowing it to be distinguished by the mass spectrometer. This near-identity ensures that the deuterated IS behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby providing superior compensation for analytical variability.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
Table 1: Comparison of Key Performance Characteristics
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | The deuterium substitution has a minimal effect on chromatographic behavior, ensuring the IS and analyte experience the same matrix effects at the same time. A structural analog will have different physicochemical properties, leading to chromatographic separation. |
| Matrix Effect Compensation | High | Moderate to Low | By co-eluting, the deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, leading to a more accurate ratio of peak areas. A non-deuterated IS eluting at a different time will be subjected to a different matrix environment. |
| Extraction Recovery | Identical to analyte | May differ from analyte | The chemical similarity of the deuterated IS ensures it partitions and recovers from the sample matrix in the same manner as the analyte. A structural analog may have different extraction efficiencies. |
| Accuracy and Precision | Excellent | Good to Moderate | Superior compensation for variability leads to lower coefficients of variation (%CV) and higher accuracy. Potential for greater variability if the non-deuterated IS does not adequately track the analyte's behavior. |
| Regulatory Acceptance | Highly preferred by regulatory agencies (FDA, EMA) | Acceptable, but requires more extensive validation to demonstrate its suitability | The use of stable isotope-labeled internal standards is strongly recommended in regulatory guidelines for bioanalytical method validation. |
Table 2: Illustrative Bioanalytical Method Performance for Palbociclib Quantification
The following data, adapted from studies on palbociclib, illustrates the typical performance of a validated LC-MS/MS method. A method employing this compound would be expected to achieve similar or better performance for the quantification of N-Formyl palbociclib.
| Parameter | Performance Metric |
| Linearity (Range) | 1 - 500 ng/mL (r² > 0.99) |
| Intra-day Precision (%CV) | ≤ 10% |
| Inter-day Precision (%CV) | ≤ 12% |
| Intra-day Accuracy (%Bias) | ± 10% |
| Inter-day Accuracy (%Bias) | ± 12% |
| Matrix Effect (%CV of IS-normalized matrix factor) | < 15% (expected for deuterated IS) |
| Recovery | > 85% |
Experimental Protocols
A robust comparison of this compound and a non-deuterated IS would involve a head-to-head validation study. Below are detailed methodologies for key experiments.
Evaluation of Matrix Effects
Objective: To assess the ability of each internal standard to compensate for the effects of matrix components on the ionization of N-Formyl palbociclib.
Procedure:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A: N-Formyl palbociclib and the respective IS in a neat solution (e.g., mobile phase).
-
Set B: Blank plasma extracts from at least six different sources, spiked with N-Formyl palbociclib and the respective IS post-extraction.
-
Set C: Blank plasma from the same six sources spiked with N-Formyl palbociclib and the respective IS before extraction.
-
-
-
LC-MS/MS Analysis: Analyze all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each IS: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-Normalized Matrix Factor for each plasma source: IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different plasma sources is a measure of the IS's ability to compensate for matrix effects. A lower %CV indicates better compensation.
-
Accuracy and Precision Assessment
Objective: To determine the accuracy and precision of the method using each internal standard.
Procedure:
-
Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples (low, medium, and high concentrations) by spiking known amounts of N-Formyl palbociclib into a blank biological matrix.
-
Add a constant concentration of either this compound or the non-deuterated IS to all samples.
-
-
LC-MS/MS Analysis:
-
Analyze multiple replicates of the QC samples on the same day (intra-day) and on different days (inter-day).
-
-
Data Analysis:
-
Calculate the concentration of N-Formyl palbociclib in the QC samples using the calibration curve.
-
Accuracy is determined by comparing the measured concentration to the nominal concentration (%Bias).
-
Precision is expressed as the coefficient of variation (%CV) of the replicate measurements.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Simplified signaling pathway of Palbociclib's mechanism of action.
Conclusion
The choice of internal standard is a foundational element of a robust and reliable bioanalytical method. While a non-deuterated internal standard can be used if thoroughly validated, a deuterated internal standard such as this compound offers significant advantages in terms of accuracy, precision, and matrix effect compensation. Its ability to closely mimic the behavior of the analyte throughout the analytical process makes it the superior choice for high-stakes bioanalytical studies in drug development, ensuring data of the highest quality and integrity for regulatory submissions.
References
Comparative Guide to Cross-Validation of Analytical Methods for Palbociclib Using N-Formyl Palbociclib-d8
This guide provides a comprehensive overview of the cross-validation of bioanalytical methods for the quantification of palbociclib (B1678290), with a focus on the use of N-Formyl palbociclib-d8 (B590852) as a deuterated internal standard. The content is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and therapeutic drug monitoring studies of palbociclib.
Introduction to Cross-Validation in Bioanalytical Methods
Cross-validation is a critical process in bioanalytical method validation that establishes the equivalency of analytical data when a method is transferred between laboratories, instruments, or even analysts. According to regulatory bodies like the FDA and EMA, cross-validation ensures the reliability and reproducibility of bioanalytical data, which is paramount for the integrity of clinical and non-clinical studies.[1][2][3][4] The use of a stable isotope-labeled internal standard, such as N-Formyl palbociclib-d8, is highly recommended to minimize analytical variability and enhance the accuracy of quantification.[1]
This compound is a deuterated analog of N-Formyl palbociclib, a metabolite of palbociclib.[5][6][7][8][9] Its use as an internal standard is advantageous due to its similar physicochemical properties to the analyte of interest, which helps to compensate for variations in sample processing and instrument response.
Hypothetical Cross-Validation Scenarios
This guide presents a comparison of two hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of palbociclib in human plasma. The data presented is based on typical performance characteristics reported in various validation studies of similar methods.[10][11][12][13][14]
Method A: A well-established, validated LC-MS/MS method at a primary research facility. Method B: The same LC-MS/MS method transferred to a secondary laboratory for high-throughput analysis.
The objective of the cross-validation is to demonstrate that Method B provides data that is comparable to Method A.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from the validation of each method and the cross-validation study.
Table 1: Method Validation Parameters
| Parameter | Method A | Method B | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | Signal-to-Noise > 5 |
| Intra-day Precision (%CV) | 2.5% - 6.8% | 3.1% - 7.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 3.8% - 8.2% | 4.2% - 9.1% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | -4.5% to 5.2% | -5.8% to 6.3% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -6.1% to 7.0% | -7.3% to 8.1% | Within ±15% (±20% at LLOQ) |
Table 2: Cross-Validation Results (Analysis of Quality Control Samples)
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. Method A (ng/mL) | Mean Conc. Method B (ng/mL) | % Difference |
| Low | 1.5 | 1.48 | 1.53 | +3.38% |
| Medium | 50 | 51.2 | 49.8 | -2.73% |
| High | 200 | 198.5 | 203.1 | +2.32% |
| Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration, and the percentage difference between the two methods should not exceed 15%. |
Experimental Protocols
A detailed methodology for a typical LC-MS/MS analysis of palbociclib is provided below. This protocol is representative of the methods compared in this guide.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (this compound, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL onto the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions:
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Palbociclib: Q1 448.5 -> Q3 321.2
-
This compound: Q1 500.3 -> Q3 379.3
-
-
Key MS Parameters:
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Mandatory Visualization
Caption: Workflow for the cross-validation of a bioanalytical method between two laboratories.
Conclusion
The successful cross-validation of an analytical method is a prerequisite for its application across different sites, ensuring data consistency and integrity. This guide outlines the key parameters and a representative experimental protocol for the LC-MS/MS analysis of palbociclib using this compound as an internal standard. The provided data and workflow serve as a practical reference for researchers and scientists in the field of drug development, emphasizing the importance of rigorous validation and cross-validation procedures in regulated bioanalysis. Various analytical methods, including HPLC and LC-MS/MS, have been developed for the quantification of palbociclib in pharmaceutical formulations and biological fluids.[15][16][17]
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. tandfonline.com [tandfonline.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. All Products : 'Palbociclib' [artis-standards.com]
- 6. N-Formyl Palbociclib D8 [artis-standards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C25H29N7O3 | CID 169449928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. clearsynth.com [clearsynth.com]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 12. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Ionization Efficiency: Palbociclib and its d8 Analogue
Introduction
In the field of bioanalysis, particularly in pharmacokinetic studies, the use of stable isotope-labeled internal standards (SIL-IS) is a gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification. This guide provides a comparative overview of the ionization characteristics of palbociclib (B1678290), a cyclin-dependent kinase 4/6 inhibitor, and its deuterated analogue, palbociclib-d8 (B590852). While direct head-to-head studies on their ionization efficiency are not prevalent in published literature, the widespread and successful use of palbociclib-d8 as an internal standard in validated bioanalytical methods provides strong evidence of their comparable ionization behavior.[1][2][3] The fundamental principle behind using a SIL-IS is that its physicochemical properties are nearly identical to the unlabeled analyte.[4][5] This leads to co-elution during chromatography and the assumption that they experience the same degree of matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.[4][5]
Quantitative Data Summary
The following table summarizes the mass spectrometry parameters for palbociclib and its d8 analogue as utilized in a validated LC-MS/MS method for their simultaneous quantification in human plasma.[2][3] The selection of precursor and product ions is critical for the specificity and sensitivity of the assay.
| Parameter | Palbociclib | Palbociclib-d8 (Internal Standard) | Reference |
| Parent Ion (Precursor Ion) [M+H]⁺ (m/z) | 448 | 456 | [2][3] |
| Product Ion (Quantifier) (m/z) | 380 | 388 | [2][3] |
| Product Ion (Qualifier) (m/z) | 337 | Not specified | [3] |
| Ionization Mode | Positive Ion Mode | Positive Ion Mode | [2][6] |
Experimental Protocols
A representative experimental protocol for the simultaneous analysis of palbociclib and palbociclib-d8 in human plasma using LC-MS/MS is detailed below. This method is based on protocols described in the scientific literature.[2][3][6]
1. Sample Preparation
-
Objective: To extract palbociclib and palbociclib-d8 from the biological matrix (human plasma) and remove interfering substances.
-
Procedure:
-
Thaw human plasma samples at room temperature.
-
To 10 µL of plasma, add a working solution of the internal standard, palbociclib-d8.
-
Perform protein precipitation by adding a precipitating agent (e.g., methanol).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
2. Liquid Chromatography
-
Objective: To chromatographically separate palbociclib and palbociclib-d8 from other components in the sample extract before introduction into the mass spectrometer.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A constant flow rate (e.g., 0.3 mL/min).[2]
-
Column Temperature: Maintained at a constant temperature (e.g., 50 °C).[2]
3. Mass Spectrometry
-
Objective: To detect and quantify palbociclib and palbociclib-d8.
-
Instrumentation: A triple quadrupole mass spectrometer equipped with a TurboIonSpray or Electrospray Ionization (ESI) source.[2][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific transitions from the precursor ion to the product ion for both palbociclib (m/z 448 → 380) and palbociclib-d8 (m/z 456 → 388).[2][3]
-
Source Parameters: Optimized parameters include temperature (e.g., 500 °C), nebulizer gas, heater gas, curtain gas, and ion spray voltage (e.g., 5500 V).[6]
Mandatory Visualizations
Caption: Experimental workflow for the quantification of palbociclib using palbociclib-d8 as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
A Comparative Guide to the Bioanalytical Quantification of Palbociclib: Evaluating N-Formyl Palbociclib-d8 as an Internal Standard
In the landscape of targeted cancer therapies, the accurate quantification of therapeutic agents is paramount for both clinical efficacy and patient safety. Palbociclib (B1678290), a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer, requires robust and reliable bioanalytical methods for its monitoring. A key component of such methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). This guide provides a comparative analysis of the accuracy and precision of N-Formyl palbociclib-d8 (B590852) as an internal standard against other commonly used standards in the quantification of palbociclib.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data from various validated methods. The data is presented to facilitate an informed selection of an internal standard for palbociclib quantification.
Quantitative Performance Comparison
The choice of an internal standard is critical to compensate for variability during sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the analytical process. Deuterated analogs of the analyte are often considered the gold standard. The following tables summarize the accuracy and precision data from several studies that have developed and validated LC-MS/MS methods for palbociclib quantification, utilizing different internal standards.
Table 1: Accuracy and Precision Data for Palbociclib Quantification using Various Internal Standards
| Internal Standard | Matrix | Concentration Range (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) | Reference |
| D8-Palbociclib | Human Plasma | 0.3–250 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |
| Dried Blood Spots | Not explicitly stated | Within-run CV ≤ 12.5% | Within-run Accuracy 94-111% | Between-run CV ≤ 10.6% | Between-run Accuracy 95-106% | ||
| Letrozole-d4 (B18294) | Human Plasma | 3.1–500 | 3.1% to 15% | -1.5% to 15.0% | 1.6% to 14.9% | -14.3% to 14.6% | [2][3] |
| Imatinib (B729) | Human Plasma | 0.1-3.0 µg/mL | 2.28% to 3.92% | 89.40 – 112% | < 5.0% | 89.40 – 112% | [4] |
| Not Specified | Human and Mouse Plasma | 2–200 | ≤15% (within ±20% at LLOQ) | within ±15% (within ±20% at LLOQ) | ≤15% (within ±20% at LLOQ) | within ±15% (within ±20% at LLOQ) | [5][6] |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification.
Experimental Methodologies
The methodologies employed in the quantification of palbociclib are pivotal to achieving the reported accuracy and precision. Below are summaries of the experimental protocols from the cited studies.
Method 1: LC-MS/MS with D8-Palbociclib Internal Standard
-
Sample Preparation: Protein precipitation is a commonly used method for sample preparation. For instance, in one method, 50 µL of plasma is treated with 150 µL of methanol (B129727) containing the internal standards for protein precipitation.[7] Another simple and fast method involves protein precipitation with a low volume of patient sample (10 µL).[1][8]
-
Chromatography: Chromatographic separation is typically achieved using a C18 or a biphenyl (B1667301) column with a gradient elution.[2][5] For example, a Kinetex biphenyl column (150 × 4.6 mm, 2.6 µm) with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724) in a linear gradient has been used.[2][3]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.[7]
Method 2: HPLC-UV with Imatinib Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) is utilized for sample cleanup. An Oasis hydrophilic-lipophilic balance extraction cartridge (1 mL, 30 mg) can be used.[4]
-
Chromatography: An Agilent Zorbax C18 column (150 × 4.6 mm i.d., 5 µm) is used with an isocratic mobile phase of acetonitrile and 0.1% triethylamine (B128534) (pH 3.3) (70:30, v/v) at a flow rate of 1.0 mL/min.[4]
-
Detection: Ultraviolet (UV) detection is performed at 266 nm.[4]
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for palbociclib quantification and the logical relationship in selecting an internal standard.
Figure 1. A typical experimental workflow for the quantification of palbociclib in plasma using LC-MS/MS.
Figure 2. Logical considerations for the selection of an internal standard for palbociclib analysis.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the accuracy and precision of a bioanalytical method. For the quantification of palbociclib, deuterated analogs such as D8-palbociclib and, by extension, this compound, are considered superior choices. The available data demonstrates that methods employing these stable isotope-labeled internal standards achieve high levels of accuracy and precision, meeting the stringent requirements of regulatory bodies like the FDA and EMA.[7] While other internal standards like letrozole-d4 and imatinib have also been used successfully, the closer structural similarity of deuterated palbociclib analogs to the analyte provides a more robust compensation for matrix effects and variations in sample processing and instrument response. Therefore, for the development of highly reliable and accurate LC-MS/MS methods for palbociclib quantification, the use of this compound or similar deuterated analogs is strongly recommended.
References
- 1. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 2. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment [mdpi.com]
- 3. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. journals.plos.org [journals.plos.org]
A Comparative Guide to Palbociclib Analysis Across Laboratories
For researchers, scientists, and professionals in drug development, accurate and reproducible analysis of therapeutic agents is paramount. This guide provides an objective comparison of published analytical methods for palbociclib (B1678290), a key inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). While a formal inter-laboratory round-robin study on palbociclib analysis is not publicly available, this document compiles data from various independent validated methods to offer a comprehensive overview of their performance.
Quantitative Performance Data
The following table summarizes the performance characteristics of several published methods for the quantification of palbociclib in biological matrices. This allows for a side-by-side comparison of key analytical parameters.
| Laboratory/Method (First Author, Year) | Analytical Technique | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (CV%) | LOQ (ng/mL) |
| Posocco B, et al. (2020)[1][2] | LC-MS/MS | Human Plasma | 0.3–250 | 95.5–103.3 | ≤ 5.7 | 0.3 |
| Turković L, et al. (2022)[3] | LC-MS/MS | Human Plasma | 3.1–500 | 85.7–114.6 (Inter-day) | 1.6–14.9 (Inter-day) | 3.1 |
| Haque MR, et al. (2019)[4] | LC-MS/MS | Human & Mouse Plasma | 2–200 | Within ±15 | ≤ 15 | 2 |
| Kamble SN, et al. | HPLC | Spiked Human Plasma | 10-1000 | Within ±15 | ≤ 15 | 10 |
| Kallepalli P, et al. | RP-HPLC | N/A (Bulk Drug) | 5000–1000000 | N/A | < 2.0 | 4951 |
| Anwar S, et al. (2019)[5] | RP-HPLC | Bulk Samples | 1000-5000 | N/A | N/A | N/A |
| M. van Nuland, et al. (2022)[6] | LC-MS/MS | Dried Blood Spots | N/A | 95-106 (Between-run) | ≤ 10.6 (Between-run) | N/A |
Note: N/A indicates that the data was not available in the cited literature. The performance of HPLC methods on bulk drug substances may not be directly comparable to bioanalytical methods for plasma samples.
Experimental Protocols
Representative Bioanalytical Method: LC-MS/MS for Palbociclib in Human Plasma
This protocol is a representative example based on common methodologies for the quantification of palbociclib in human plasma.[3]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., D8-palbociclib).
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 16,200 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
HPLC System: A validated HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Kinetex biphenyl, 150 × 4.6 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient is typically used, starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for re-equilibration.
-
Injection Volume: 20 µL.
-
Column Temperature: 50°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Palbociclib: Specific precursor to product ion transition (e.g., m/z 448.2 > 321.1).
-
Internal Standard (D8-palbociclib): Specific precursor to product ion transition (e.g., m/z 456 > 388).
-
4. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking known concentrations of palbociclib into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze the calibration standards and QC samples alongside the unknown samples to ensure the accuracy and precision of the measurements.
Visualizations
Palbociclib's Mechanism of Action: CDK4/6-Rb Signaling Pathway
References
- 1. journals.plos.org [journals.plos.org]
- 2. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. mdpi.com [mdpi.com]
Validating N-Formyl Palbociclib-d8 as a Reference Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive validation of N-Formyl palbociclib-d8 (B590852) as a reference standard and compares its performance with potential alternatives.
N-Formyl palbociclib (B1678290), a known impurity and metabolite of the CDK4/6 inhibitor palbociclib, is an important analyte to monitor in pharmaceutical formulations and metabolic studies.[1][2][3] The deuterated analog, N-Formyl palbociclib-d8, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its similar chemical properties and distinct mass. This guide details the validation of this compound and compares it to other potential reference materials for palbociclib analysis.
Comparative Analysis of Reference Standards
The suitability of a reference standard is determined by its purity, identity, stability, and characterization. The following table summarizes these parameters for this compound and compares them with other commercially available palbociclib-related compounds that could be considered as alternative reference standards.
| Parameter | This compound | Palbociclib | Palbociclib Impurities (e.g., N-Acetyl, N-Boc) |
| Purity (%) | Typically >98% (as per vendor specifications) | High purity pharmaceutical grade available (>99%) | Purity varies by impurity and supplier |
| Identity Confirmation | Confirmed by MS, NMR | Well-established spectral data (MS, NMR, IR) | Characterization data available from suppliers |
| Isotopic Enrichment | High isotopic purity (typically >99% for d8) | Not applicable | Not applicable |
| Use as Internal Standard | Ideal for LC-MS/MS due to mass shift and co-elution | Not suitable as an internal standard for itself | Can be used as standards for impurity profiling, but not as internal standards for palbociclib |
| Commercial Availability | Available from specialized chemical suppliers[4][5][6] | Widely available | Availability varies |
| Matrix Effect Compensation | Excellent, due to similar ionization efficiency and retention time to the analyte | Not applicable | May have different matrix effects compared to palbociclib |
Experimental Protocols for Validation
The validation of this compound as a reference standard involves a series of rigorous analytical tests to confirm its identity, purity, and stability.
1. Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and exact mass of this compound. The observed mass should be consistent with the calculated mass of the deuterated compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. The absence of signals corresponding to the eight protons replaced by deuterium (B1214612) and the characteristic shifts of the formyl group confirm the identity.
2. Purity Determination by High-Performance Liquid Chromatography (HPLC):
-
Method: A validated HPLC method with UV detection is used to assess the purity of the reference standard. A C18 column with a gradient elution of acetonitrile (B52724) and water with a suitable buffer is a common choice.[7][8]
-
Acceptance Criteria: The purity should typically be ≥98% for a reference standard.
3. Isotopic Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Method: An LC-MS/MS method is used to determine the isotopic enrichment of the deuterated standard. The method should be able to separate and quantify the d0 to d8 species.
-
Acceptance Criteria: The isotopic purity for the d8 species should be high, typically >99%, to minimize interference with the quantification of the unlabeled analyte.
4. Stability Assessment:
-
Method: The stability of this compound is evaluated under various storage conditions (e.g., temperature, light) over an extended period. The purity of the standard is monitored at regular intervals using the validated HPLC method.
-
Acceptance Criteria: No significant degradation should be observed under the recommended storage conditions.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway of palbociclib and the general workflow for validating a reference standard.
Palbociclib Signaling Pathway
Reference Standard Validation Workflow
References
- 1. In vitro and in vivo metabolic investigation of the Palbociclib by UHPLC-Q-TOF/MS/MS and in silico toxicity studies of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]
- 3. WO2019056163A1 - N-formyl palbociclib and preparation method therefor and use thereof, and palbociclib preparation and quality control method therefor - Google Patents [patents.google.com]
- 4. clearsynth.com [clearsynth.com]
- 5. N-Formyl Palbociclib D8 [artis-standards.com]
- 6. Palbociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
Deuterated vs. Non-Deuterated Standards: A Performance Comparison for Researchers
In the landscape of quantitative analysis, particularly within drug development and clinical research, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance characteristics of deuterated and non-deuterated (or analog) internal standards, supported by experimental data and detailed methodologies. For researchers, scientists, and drug development professionals, understanding these differences is crucial for ensuring the integrity of analytical data.
Deuterated internal standards, which are stable isotope-labeled analogs of the analyte, are widely regarded as the gold standard in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1][2] The near-identical physicochemical properties of a deuterated standard to its non-deuterated counterpart allow it to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][3] Non-deuterated standards, typically structural analogs of the analyte, are another option, though their performance can be less reliable in complex matrices.[4]
Key Performance Characteristics
The primary advantages of using deuterated internal standards over non-deuterated ones lie in their superior ability to correct for matrix effects, enhance analytical sensitivity, and provide more accurate and precise quantification.
Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds in the sample matrix, are a significant challenge in bioanalysis.[5][6] Deuterated standards, due to their chemical similarity and tendency to co-elute with the analyte, experience nearly identical matrix effects and can therefore provide more effective correction.[4][7] However, a phenomenon known as "differential matrix effects" can occur if there is a slight chromatographic separation between the deuterated standard and the analyte, leading to inaccurate quantification.[2][5]
Chromatographic Retention Time
Ideally, an internal standard should co-elute with the analyte.[7] However, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to a small difference in retention time, known as the chromatographic deuterium isotope effect.[8] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to a slight decrease in hydrophobicity.[8][9] This shift is influenced by the number and position of deuterium atoms.[9] While often minor, this can be significant in high-throughput analyses or when dealing with complex matrices where the analyte may elute in a region of severe ion suppression.[9]
Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower reaction rate if the cleavage of this bond is the rate-determining step in a metabolic pathway.[1] This is known as the Kinetic Isotope Effect (KIE).[1][10][11] While this effect is a key principle in using deuteration to enhance metabolic stability in drug development, it is an important consideration when using deuterated compounds as internal standards, as it can potentially alter the metabolic fate of the standard relative to the analyte.[1] The rate of a reaction involving a C-H bond can be 6-10 times faster than that of a C-D bond.[11]
Quantitative Performance Data
The following tables summarize the performance of deuterated versus non-deuterated internal standards in terms of accuracy and precision from various studies.
| Analyte | Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| Everolimus | Deuterated (Everolimus-d4) | 1.5 | 102.7 | 4.8 | [2] |
| 15 | 101.3 | 3.5 | [2] | ||
| 75 | 100.7 | 2.9 | [2] | ||
| Non-Deuterated (Sirolimus) | 1.5 | 103.3 | 5.2 | [2] | |
| 15 | 101.7 | 4.1 | [2] | ||
| 75 | 100.9 | 3.3 | [2] |
| Analyte in Cannabis Matrix | Internal Standard Type | Matrix | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Mycotoxin A | Deuterated | Cannabis Flower | 98.5 | 3.2 | [2] |
| Cannabis Tincture | 101.2 | 4.5 | [2] | ||
| Non-Deuterated | Cannabis Flower | 75.3 | 15.8 | [2] | |
| Cannabis Tincture | 120.1 | 18.2 | [2] |
| Analyte | Chromatographic Mode | Retention Time Difference (Analyte - Standard) | Reference |
| Olanzapine | Reversed-Phase | 0.05 min | [9] |
| Risperidone | Reversed-Phase | 0.03 min | [9] |
| Quetiapine | Reversed-Phase | 0.04 min | [9] |
Experimental Protocols
To objectively compare the performance of deuterated and non-deuterated internal standards, a thorough validation should be conducted. Below is a detailed methodology for the evaluation of matrix effects.
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent.
-
Preparation of Spiking Solutions:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).[4]
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[4]
-
-
Calculation of IS-Normalized Matrix Factor: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.[4]
-
Evaluation of Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV indicates better compensation for the variability of the matrix effect.[4]
Visualizing the Workflow and Concepts
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. waters.com [waters.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Regulatory Best Practices for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate and reliable bioanalysis. This guide provides a comprehensive comparison of regulatory expectations, performance characteristics of different internal standards, and detailed experimental protocols to ensure compliance and data integrity. The selection and validation of an appropriate internal standard are critical for the successful quantification of analytes in biological matrices.[1][2]
The Regulatory Landscape: A Harmonized Approach
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, with a strong emphasis on the performance of internal standards.[1] The International Council for Harmonisation (ICH) M10 guideline further provides a harmonized framework for bioanalytical method validation and study sample analysis, which has been adopted by both the FDA and EMA.[1][2][3] A central tenet of these guidelines is the use of an internal standard to compensate for variability during sample processing and analysis.[2][4]
Stable isotope-labeled internal standards are unequivocally the preferred choice, offering superior accuracy and precision by closely mimicking the behavior of the analyte.[4] However, when the use of a SIL-IS is not feasible, a carefully selected and rigorously validated structural analog can be a suitable alternative.[4]
Performance Comparison: SIL-IS vs. Structural Analog
The choice of internal standard significantly impacts assay performance. SIL-IS are considered the gold standard due to their high degree of similarity to the analyte, which allows them to effectively compensate for variability in extraction recovery, matrix effects, and instrument response.[5] Structural analogs, while sometimes more readily available, may exhibit different physicochemical properties, leading to less reliable correction.[5]
The following table summarizes experimental data from a study comparing the performance of a SIL-IS and a structural analog for the quantification of the anticancer drug Kahalalide F in plasma, demonstrating the superior precision and accuracy achieved with a SIL-IS.[3]
| Performance Metric | Stable Isotope-Labeled IS | Structural Analog IS |
| Intra-day Precision (%CV) | ||
| Low QC (1.00 ng/mL) | 4.5 | 12.3 |
| Mid QC (50.0 ng/mL) | 3.2 | 9.8 |
| High QC (400 ng/mL) | 2.8 | 8.5 |
| Inter-day Precision (%CV) | ||
| Low QC (1.00 ng/mL) | 5.1 | 14.7 |
| Mid QC (50.0 ng/mL) | 4.0 | 11.2 |
| High QC (400 ng/mL) | 3.5 | 10.1 |
| Accuracy (% Bias) | ||
| Low QC (1.00 ng/mL) | +2.3 | -8.9 |
| Mid QC (50.0 ng/mL) | +1.5 | -6.4 |
| High QC (400 ng/mL) | -0.8 | +4.2 |
Experimental Protocols
A robust validation of a bioanalytical method using a SIL internal standard is a regulatory requirement. The following protocols outline the key experiments to be performed.[1]
Internal Standard Purity and Identity
Objective: To confirm the identity and purity of the SIL internal standard and to ensure it is free from the unlabeled analyte.[1]
Protocol:
-
Acquire a Certificate of Analysis (CoA) for the SIL internal standard, which should provide information on its chemical purity and isotopic enrichment.[1]
-
Prepare a high-concentration solution of the SIL-IS in an appropriate solvent.
-
Analyze this solution using the LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte to ensure its signal is absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).[1]
Selectivity and Specificity
Objective: To demonstrate that the bioanalytical method can differentiate and quantify the analyte from other components in the sample matrix.
Protocol:
-
Obtain at least six different lots of the blank biological matrix (e.g., plasma from six different individuals).[2]
-
For each lot, process and analyze the following samples:
-
A blank sample (matrix processed without analyte or IS).
-
A zero sample (matrix processed with IS only).
-
A sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.
-
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the IS.
-
Acceptance Criteria: The response of any interfering peak in the blank sample should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.[6]
Matrix Effect Evaluation
Objective: To evaluate the suppressive or enhancing effect of the matrix on the ionization of the analyte and IS.[5]
Protocol:
-
Obtain at least six individual lots of the blank biological matrix.[5]
-
Prepare three sets of samples at low and high concentrations:
-
Set 1 (Neat Solution): Analyte and IS spiked in the reconstitution solvent.[5]
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the extracted matrix.[5]
-
Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix and then extracted.[5]
-
-
Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak area in Set 2) / (Peak area in Set 1).
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of analyte) / (MF of IS).
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized Matrix Factor across the different lots of the matrix should not be greater than 15%.[2][6]
Stability Assessment
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under different storage and handling conditions.[1][5]
Protocol:
-
Prepare low and high concentration Quality Control (QC) samples in the biological matrix.[5]
-
Evaluate the following stability conditions:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles. Samples should be frozen for at least 12 hours between cycles.[5][7]
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the sample handling time.[1]
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.[1]
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.[1]
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]
Visualizing Workflows and Decision Making
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
Bioanalytical workflow with a SIL-IS.
Decision tree for internal standard selection.
References
- 1. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]
A Comparative Fragmentation Analysis of Palbociclib and its N-Formyl-d8 Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of palbociclib (B1678290) and its deuterated and N-formylated analog, N-Formyl palbociclib-d8 (B590852). The information presented herein is intended to support researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical method development.
Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Understanding its metabolic and degradation pathways is crucial for optimizing therapeutic strategies and ensuring patient safety. N-Formyl palbociclib has been identified as a degradation impurity in solid formulations of palbociclib, making its characterization essential for quality control.[2] The deuterated analog, N-Formyl palbociclib-d8, serves as a valuable internal standard in quantitative bioanalytical assays.
This guide presents a summary of their key mass spectrometric properties, a plausible experimental protocol for their comparative analysis, and a discussion of their expected fragmentation pathways.
Data Presentation: Key Mass Spectrometric Properties
The following table summarizes the key mass spectrometric data for palbociclib and this compound. This information is fundamental for developing selective and sensitive analytical methods for their detection and quantification.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Palbociclib | C₂₄H₂₉N₇O₂ | 447.53 | 447.2437 |
| This compound | C₂₅H₂₁D₈N₇O₃ | 483.60 | 483.2834 |
Comparative Fragmentation Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of palbociclib and its related compounds in biological matrices.[3][4][5][6] Under positive electrospray ionization (ESI+), both palbociclib and this compound will readily form protonated molecules, [M+H]⁺. Collision-induced dissociation (CID) of these precursor ions will generate characteristic product ions that can be used for their unambiguous identification and quantification.
Palbociclib Fragmentation
The fragmentation of the palbociclib [M+H]⁺ ion (m/z 448.2) has been previously described.[7][8] The major fragmentation pathways involve cleavages around the piperazine (B1678402) ring and the central pyridopyrimidine core.
| Precursor Ion (m/z) | Major Product Ions (m/z) | Proposed Neutral Loss |
| 448.2 | 380.2 | C₄H₈N (piperazine fragment) |
| 337.2 | C₅H₁₁N₂O (piperazine and acetyl group fragment) | |
| 305.1 | C₇H₁₃N₂O (larger fragment from the piperazine side chain) | |
| 242.1 | C₁₁H₁₅N₄O (fragment of the core structure) |
Predicted this compound Fragmentation
Based on the structure of this compound, we can predict its fragmentation pattern relative to palbociclib. The addition of a formyl group (+28 Da) and eight deuterium (B1214612) atoms (+8 Da) will result in a precursor ion [M+H]⁺ at approximately m/z 484.3. The deuteration on the piperazine ring will lead to a corresponding mass shift in the fragment ions containing this moiety.
| Precursor Ion (m/z) | Predicted Major Product Ions (m/z) | Proposed Neutral Loss |
| 484.3 | 380.2 | C₅H₃D₈N₂O (formylated and deuterated piperazine fragment) |
| 337.2 | C₆H₃D₈N₂O₂ (formylated, deuterated piperazine and acetyl group fragment) | |
| 305.1 | C₈H₅D₈N₂O₂ (larger fragment from the formylated and deuterated piperazine side chain) | |
| 242.1 | C₁₁H₁₅N₄O (fragment of the core structure, no mass shift) |
It is important to note that the fragmentation of the deuterated piperazine ring may lead to a different distribution of product ion intensities compared to the non-deuterated analog.
Experimental Protocols
The following is a representative experimental protocol for the comparative fragmentation analysis of palbociclib and this compound using LC-MS/MS.
Sample Preparation
-
Standard Solutions: Prepare stock solutions of palbociclib and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solutions in the initial mobile phase composition.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the precursor ions.
-
Scan Mode:
-
Full Scan (MS1): Acquire full scan spectra to determine the m/z of the protonated molecules ([M+H]⁺) for both analytes.
-
Product Ion Scan (MS2): Select the [M+H]⁺ ions of palbociclib (m/z 448.2) and this compound (m/z 484.3) as precursor ions and perform collision-induced dissociation (CID) to obtain their fragmentation patterns. Vary the collision energy to observe the formation and relative abundance of different product ions.
-
Mandatory Visualizations
Palbociclib Signaling Pathway
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] By inhibiting these kinases, palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks the release of the E2F transcription factor.[1] This ultimately leads to cell cycle arrest at the G1/S transition, thereby inhibiting the proliferation of cancer cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]
- 3. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-Formyl Palbociclib-d8
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N-Formyl palbociclib-d8 (B590852), a deuterated form of a palbociclib (B1678290) impurity. Due to the limited specific data on N-Formyl palbociclib-d8, the following procedures are conservatively based on the hazardous properties of the parent compound, palbociclib, and general guidelines for cytotoxic and hazardous pharmaceutical waste.
Hazard Profile and Safety Precautions
Palbociclib is classified as a hazardous substance with potential health risks. It is suspected of causing genetic defects, damaging fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure[1]. Furthermore, it is toxic to aquatic life with long-lasting effects. Given these properties, this compound should be handled with the same level of caution as palbociclib.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or other protective clothing must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Quantitative Data Summary
| Parameter | Value/Classification | Source |
| GHS Hazard Statements | H341: Suspected of causing genetic defects. H361: Suspected of damaging fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. H411: Toxic to aquatic life with long lasting effects. | |
| Waste Classification | Hazardous Pharmaceutical Waste, Cytotoxic Waste | Inferred from palbociclib's properties and regulatory guidelines[2] |
| Recommended Disposal Method | Incineration in a licensed hazardous waste facility | [3] |
Step-by-Step Disposal Protocol for this compound
Adherence to these procedures is critical for regulatory compliance and safety.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound must be identified as hazardous waste. This includes:
-
Unused or expired this compound.
-
Empty containers that held the compound. Uncleaned containers should be treated with the same precautions as the product itself.
-
Contaminated lab supplies (e.g., pipette tips, vials, weighing paper).
-
Contaminated Personal Protective Equipment (PPE).
-
-
Segregate: Do not mix this compound waste with non-hazardous or other types of chemical waste. It should be segregated as cytotoxic/hazardous pharmaceutical waste.
2. Waste Collection and Containment:
-
Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be sealed to prevent any release of the compound.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container.
-
The container must be appropriately labeled as hazardous waste.
-
-
Sharps:
-
Any sharps (e.g., needles, contaminated broken glass) must be placed in a puncture-resistant sharps container that is also labeled as hazardous/cytotoxic waste.
-
3. Labeling:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The chemical name: "this compound."
-
The appropriate hazard pictograms (e.g., health hazard, environmental hazard).
-
The date of waste accumulation.
-
4. Storage:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should have secondary containment to manage any potential leaks.
5. Final Disposal:
-
Do Not Dispose Down the Drain: Under regulations such as the EPA's Subpart P, the disposal of hazardous pharmaceutical waste via the sewer system is strictly prohibited[4][5].
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Incineration: The recommended method of disposal for cytotoxic and hazardous pharmaceutical waste is high-temperature incineration in a facility equipped with appropriate emission controls, such as an afterburner and scrubber[3][4][6].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Formyl palbociclib-d8
Essential Safety and Handling Guide for N-Formyl Palbociclib-d8 (B590852)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Formyl palbociclib-d8. The following procedures are based on the safety data for its non-deuterated analogue, N-Formyl palbociclib, and general best practices for managing cytotoxic and deuterated compounds.
Personal Protective Equipment (PPE)
Given that this compound is a derivative of palbociclib, a cytotoxic agent, stringent adherence to PPE protocols is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[1]
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978-05).[2] The outer glove should be worn over the gown cuff. | Provides a robust barrier against skin contact and absorption.[2] Double gloving minimizes the risk of exposure during glove removal or in case of a breach in the outer glove. |
| Gown | Disposable, lint-free, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back.[2] | Protects skin and personal clothing from contamination with the compound. |
| Eye & Face Protection | Safety glasses with side shields are the minimum requirement. A full-face shield should be worn if there is a risk of splashing.[2] | Protects mucous membranes of the eyes from accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the compound as a powder or if aerosolization is possible.[2][3] A self-contained breathing apparatus may be necessary for spill cleanup.[4] | Minimizes the risk of inhaling hazardous particles. |
Operational Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure personnel safety.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the designated handling area, which should be a certified biological safety cabinet (BSC) or a glove box to control exposure.
-
Weighing and Aliquoting: Conduct all manipulations that may generate dust or aerosols within a contained environment like a BSC.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
-
Transport: When moving the compound between laboratories, use sealed, shatter-resistant secondary containers.
Storage Conditions: this compound is a deuterated compound and should be stored at -20°C in a tightly sealed container to protect it from light and moisture, which can cause isotopic dilution.[5] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Spill Management and Disposal Plan
Prompt and correct response to spills is essential to prevent wider contamination. All waste generated from handling this compound must be treated as cytotoxic waste.
Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don Appropriate PPE: At a minimum, wear double gloves, a disposable gown, eye protection, and a respirator.
-
Containment: Use a cytotoxic spill kit to absorb the spill. Work from the outer edge of the spill inwards.
-
Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with detergent and water.
-
Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[1]
Disposal Protocol:
-
Segregation: All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, vials) must be segregated into clearly labeled cytotoxic waste containers.
-
Containerization: Use puncture-resistant, leak-proof containers for all cytotoxic waste.
-
Labeling: The waste container must be clearly labeled with the cytotoxic hazard symbol.
-
Final Disposal: Arrange for disposal through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Visual Guides
To further ensure safe handling, the following diagrams illustrate key procedural workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
